(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Description
BenchChem offers high-quality (R)-2-Amino-2-(4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDAQWKJUCVHJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364085 | |
| Record name | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336877-75-9 | |
| Record name | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Amino-2-(4-nitrophenyl)acetic Acid: A Chiral Keystone for Advanced Synthesis
Introduction
(R)-2-Amino-2-(4-nitrophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a stereogenic center at the α-carbon, which is substituted with an amino group, a carboxylic acid, and a 4-nitrophenyl moiety. The precise three-dimensional arrangement of these functional groups makes the enantiomerically pure (R)-form an invaluable precursor for the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their stereochemistry; consequently, access to enantiopure synthons like (R)-2-Amino-2-(4-nitrophenyl)acetic acid is a critical requirement for developing safer and more effective therapeutics.[1][2] The presence of the nitro group also offers a versatile chemical handle for further synthetic transformations, enhancing its utility.[3][4]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, chiral resolution, and key applications of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
The defining characteristic of this molecule is its chirality. While many properties are shared with its racemate and (S)-enantiomer, specific identifiers and optical activity are unique. The CAS number 5407-25-0 is most frequently assigned to the racemic mixture but is often used in supplier catalogs to refer to the individual enantiomers as well.[5][6]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid | [5] |
| Common Names | (R)-p-Nitrophenylglycine, D-4-Nitrophenylglycine | - |
| CAS Number | 5407-25-0 (Primarily for racemic mixture) | [5][6] |
| Molecular Formula | C₈H₈N₂O₄ | [5] |
| Molecular Weight | 196.16 g/mol | [5] |
| Appearance | Typically an off-white to yellow or pale brown solid | [3] |
| Melting Point | Specific data for the (R)-enantiomer is not readily available in the cited literature. The related compound 4-Nitrophenylacetic acid melts at 153-156°C.[7] Melting points of pure enantiomers often differ from their racemic mixtures. | - |
| Solubility | Expected to be soluble in aqueous acidic and basic solutions. | [1] |
| Specific Optical Rotation ([α]D) | Data not specified in the reviewed sources. As the (R)-enantiomer, it is expected to be levorotatory (a negative rotation value), but this requires experimental verification. | - |
Synthesis and Chiral Resolution: A Two-Stage Approach
The industrial production of enantiomerically pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid is most commonly achieved through a robust, two-stage process: the initial synthesis of the racemic compound followed by a highly specific chiral resolution step.[8] Direct asymmetric synthesis is also possible but often relies on more complex catalysts and conditions.[9]
Stage 1: Synthesis of Racemic (±)-2-Amino-2-(4-nitrophenyl)acetic Acid
A foundational and reliable method for preparing the racemic amino acid is the Strecker synthesis. This classical approach builds the amino acid scaffold from an aldehyde in a one-pot reaction.
Causality of the Strecker Synthesis:
-
Iminium Ion Formation: 4-Nitrobenzaldehyde reacts with an ammonia source (like ammonium chloride) to form a Schiff base, which is protonated to an electrophilic iminium ion.
-
Nucleophilic Attack: A cyanide salt (e.g., sodium cyanide) acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile intermediate. This step creates the new carbon-carbon bond and introduces the nitrogen atom at the α-position.
-
Hydrolysis: The nitrile group of the α-aminonitrile is then subjected to vigorous acid-catalyzed hydrolysis. This two-step process first converts the nitrile to a primary amide and subsequently to the desired carboxylic acid, yielding the final racemic product.
Representative Experimental Protocol (Strecker Synthesis):
-
Reaction Setup: In a glass-lined reactor, charge 4-nitrobenzaldehyde and a suitable solvent such as a methanol/water mixture. Cool the mixture to 0-5°C.
-
Amine and Cyanide Addition: Add a solution of ammonium chloride in water, followed by the slow, subsurface addition of a sodium cyanide solution in water. The temperature must be carefully maintained below 10°C during this exothermic addition to prevent side reactions.
-
Aminonitrile Formation: Stir the resulting slurry at a controlled temperature (e.g., 10-15°C) for several hours to ensure complete formation of the α-aminonitrile intermediate.
-
Hydrolysis: Slowly add concentrated hydrochloric acid to the reaction mixture, managing the exotherm. Heat the mixture to reflux (approx. 80-90°C) and maintain for an extended period (e.g., 12 hours) to drive the complete hydrolysis of the nitrile to the carboxylic acid.
-
Isolation: Cool the reaction mixture. The racemic 2-amino-2-(4-nitrophenyl)acetic acid will precipitate. Isolate the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Stage 2: Chiral Resolution via Diastereomeric Salt Formation
With the racemate in hand, the critical step is to separate the two enantiomers. The most established industrial method is resolution by the formation of diastereomeric salts.[8][10] This technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.
Principle of Resolution: The racemic amino acid, which is amphoteric, is reacted with an enantiomerically pure chiral resolving agent (either a chiral acid or a chiral base).[8] This reaction forms a pair of diastereomeric salts: [(R)-Acid·(chiral)-Base] and [(S)-Acid·(chiral)-Base]. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor.[7][10]
Generalized Resolution Protocol:
-
Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent (e.g., methanol, ethanol, or water). In a separate vessel, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Add the resolving agent solution to the amino acid solution. Allow the mixture to cool slowly and undisturbed. The less soluble diastereomeric salt will preferentially crystallize. The rate of cooling is a critical parameter that influences crystal size and purity.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify or basify the solution to break the salt bond. For example, if a chiral acid was used as the resolving agent, adding a base will precipitate the desired amino acid enantiomer, leaving the resolving agent in solution.
-
Final Purification: Filter the pure enantiomer, wash with water, and dry. The enantiomeric purity should be confirmed by chiral HPLC or polarimetry.
Caption: Workflow for the synthesis and resolution of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Applications in Drug Development and Advanced Synthesis
The paramount application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. The stereochemistry of drug molecules is fundamental to their pharmacological activity, as biological targets like enzymes and receptors are themselves chiral. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1][11]
The 4-nitrophenyl motif is a key structural component in several important pharmaceuticals. For instance, the broad-spectrum antibiotic Chloramphenicol features a D-threo-(−)-1-(4'-nitrophenyl)-2-dichloroacetamido-1,3-propanediol backbone. The synthesis of chloramphenicol and its derivatives relies on starting materials containing the p-nitrophenyl group.[4] (R)-2-Amino-2-(4-nitrophenyl)acetic acid serves as a highly valuable starting material for generating novel analogs of such drugs, where the specific (R)-stereochemistry at the α-carbon can be used to control the stereochemistry of subsequent transformations and the final product.
Furthermore, the nitro group itself is a versatile functional group. It can be:
-
Reduced to an amine, providing a site for amide bond formation or further functionalization. This is a common strategy in constructing complex heterocyclic systems.[3]
-
Used as an electron-withdrawing group to activate the phenyl ring for nucleophilic aromatic substitution reactions.
This dual functionality—a defined stereocenter and a modifiable aromatic system—makes it a powerful tool for building molecular complexity in a controlled and predictable manner, essential for modern drug discovery programs.[12]
Safety and Handling
(R)-2-Amino-2-(4-nitrophenyl)acetic acid and its racemic form are classified as hazardous chemicals. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: Based on data for the racemic mixture, the compound is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[1]
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
For complete safety information, consult the latest Safety Data Sheet (SDS) from your supplier.
References
-
PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (2023, May 22). (2-Nitrophenyl)acetic acid. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (2023, December 29). Chiral resolution. Retrieved March 7, 2024, from [Link]
- Brenna, E., et al. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. European Journal of Organic Chemistry, 2014(23), 5038-5044.
- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
-
PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
- Garcia-Muelas, R., et al. (2019). Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene in.
- Google Patents. (n.d.). Process for the optical resolution of DL-p-hydroxy-phenylglycine.
-
University of Strathclyde. (n.d.). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Retrieved March 7, 2024, from [Link]
-
PubMed. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Retrieved March 7, 2024, from [Link]
-
Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved March 7, 2024, from [Link]
Sources
- 1. 104-03-0|4-Nitrophenylacetic acid|BLD Pharm [bldpharm.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Nitrophenylacetic acid, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Amino-2-(4-nitrophenyl)acetic Acid: Structural Analysis and Synthetic Utility
The following is an in-depth technical guide on the molecular structure, synthesis, and applications of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Executive Summary
Reviewer's Note: This guide focuses on the (R)-enantiomer (D-configuration) of 4-nitrophenylglycine, a critical non-proteinogenic amino acid used as a chiral building block in pharmaceutical synthesis.
(R)-2-Amino-2-(4-nitrophenyl)acetic acid (CAS: 336877-75-9 ) is the 4-nitro derivative of D-phenylglycine.[1] It serves as a pivotal intermediate in the synthesis of semi-synthetic antibiotics and peptide mimetics. Its molecular architecture combines a rigid aromatic scaffold with a strongly electron-withdrawing nitro group, imparting unique electronic properties to the
Molecular Structure & Stereochemistry
Chemical Identity
| Property | Detail |
| IUPAC Name | (2R)-2-Amino-2-(4-nitrophenyl)acetic acid |
| Common Synonyms | D-4-Nitrophenylglycine; (R)-4-Nitrophenylglycine |
| CAS Number (R) | 336877-75-9 |
| CAS Number (Racemic) | 5407-25-0 |
| Molecular Formula | C |
| Molecular Weight | 196.16 g/mol |
Stereochemical Assignment (Cahn-Ingold-Prelog)
The absolute configuration is designated as (R) based on the priority of substituents attached to the chiral
-
-NH
(Highest atomic number N) -
-COOH (Carbon bonded to O, O, O)
-
-C
H NO (Carbon bonded to C, C, H) -
-H (Lowest)
With the hydrogen atom oriented away from the viewer, the sequence 1
Electronic Effects
The para-nitro group is a strong electron-withdrawing group (EWG) with a Hammett constant (
-
Acidity (
-COOH): The EWG stabilizes the carboxylate anion via inductive effects, lowering the pK (estimated 1.6–1.8 vs. 1.83 for phenylglycine). -
Basicity (
-NH ): The electron deficiency on the phenyl ring pulls electron density from the -carbon, reducing the basicity of the amine (lowering pK of the conjugate acid to 8.4–8.6 vs. 9.13 for phenylglycine).
Synthetic Methodology: Resolution of the Racemate
While asymmetric Strecker synthesis is possible, the industrial standard for high optical purity (>99% ee) involves the enzymatic resolution of the racemic N-acetyl derivative. This method is self-validating due to the high specificity of the Acylase I enzyme.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logical flow from the racemic Strecker product to the isolated (R)-enantiomer.
Caption: Enzymatic resolution pathway converting 4-nitrobenzaldehyde to enantiopure (R)-4-nitrophenylglycine via Acylase I kinetic resolution.
Detailed Experimental Protocol
Objective: Isolation of (R)-2-Amino-2-(4-nitrophenyl)acetic acid from racemic N-acetyl precursor.
Step 1: Preparation of N-Acetyl-DL-4-nitrophenylglycine
-
Dissolve racemic 2-amino-2-(4-nitrophenyl)acetic acid (1.0 eq) in 2M NaOH (2.2 eq).
-
Cool to 0–5 °C. Add acetic anhydride (1.5 eq) dropwise over 30 minutes while maintaining pH > 10 with additional NaOH.
-
Acidify with conc. HCl to pH 2.0 to precipitate the N-acetyl-DL-derivative.
-
Filter, wash with cold water, and dry.
Step 2: Enzymatic Resolution (The Critical Step)
-
Substrate: Dissolve N-Acetyl-DL-derivative in water; adjust pH to 7.5 with dilute LiOH or NH
OH. -
Enzyme: Add Acylase I (from Aspergillus oryzae) or Penicillin G Amidase (depending on specific substrate specificity optimization).
-
Incubation: Incubate at 37 °C for 24–48 hours.
-
Mechanism: The enzyme selectively hydrolyzes the amide bond of the (S)-enantiomer (L-form) , releasing the free L-amino acid. The (R)-enantiomer (D-form) remains as the N-acetyl derivative, which is not a substrate for the enzyme.[2]
Step 3: Separation and Deprotection
-
Isolation of L-Isomer: Acidify the reaction mixture to pH 5.0 (isoelectric point). The free L-4-nitrophenylglycine precipitates. Filter off the solid.
-
Extraction of D-Isomer: The filtrate contains the soluble N-acetyl-(R)-4-nitrophenylglycine. Acidify filtrate to pH 1–2 and extract with ethyl acetate.
-
Hydrolysis: Reflux the ethyl acetate residue in 2M HCl for 2–3 hours to remove the acetyl group.
-
Final Purification: Neutralize to the isoelectric point (pH ~6) to crystallize pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid .
Analytical Characterization
To validate the structure and purity of the synthesized compound, the following spectral data are expected:
| Technique | Expected Signal Characteristics | Structural Insight |
| Confirms para-substitution pattern and intact | ||
| IR Spectroscopy | ~1520 cm | Verifies presence of nitro group and zwitterionic amino acid form. |
| Specific Rotation | Confirms enantiomeric purity (compare to lit. value for D-isomer). |
Applications in Drug Development
The (R)-4-nitrophenylglycine scaffold is rarely the final drug; rather, it is a high-value chiral precursor .
Reduction to (R)-4-Aminophenylglycine
The primary utility is the reduction of the nitro group (H
-
Novel Cephalosporins: Modifications at the C-7 position of the cephem nucleus to enhance activity against Gram-negative bacteria.
-
Peptide Mimetics: Used as a rigid, chiral linker in peptidomimetic drugs where the distance between the backbone and the aromatic amine is critical for receptor binding.
Chiral Auxiliary
Due to the steric bulk of the nitrophenyl group and the rigidity of the phenyl ring, this molecule is used to induce stereoselectivity in subsequent synthetic steps, such as alkylations or aldol condensations, before being cleaved or modified.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]
- Enzymatic Resolution Methodology: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on Acylase I resolution of amino acids).
- Stereochemical Assignment: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Defines CIP priority rules for D/L and R/S assignment).
-
Physical Properties: ChemSrc. (2025). (R)-2-Amino-2-(4-nitrophenyl)acetic acid CAS 336877-75-9.[1][6] Retrieved from [Link]
Sources
- 1. wakschem.com [wakschem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. (R)-2-AMINO-2-(4-NITROPHENYL)ACETIC ACID | CAS#:336877-75-9 | Chemsrc [chemsrc.com]
- 6. R-4-Nitro-Phenylglycine [336877-75-9] | Chemsigma [chemsigma.com]
Spectroscopic data of (R)-2-Amino-2-(4-nitrophenyl)acetic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-(4-nitrophenyl)acetic acid
Executive Summary
(R)-2-Amino-2-(4-nitrophenyl)acetic acid (often referred to as D-4-nitrophenylglycine) is a highly valuable unnatural chiral amino acid utilized extensively as a building block in the synthesis of semi-synthetic
This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic elucidation of this compound. By moving beyond mere data listing, we dissect the electronic and spatial reasons behind the observed spectral phenomena—specifically, the profound electron-withdrawing effects of the para-nitro group and the zwitterionic behavior of the amino acid backbone.
Electronic Causality and Structural Dynamics
The spectroscopic profile of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is governed by two primary structural features:
-
The Zwitterionic Core : Like all amino acids, this compound exists as a zwitterion (inner salt) in the solid state and in neutral aqueous solutions. The presence of the protonated amine (
) and deprotonated carboxylate ( ) drastically alters its solubility and vibrational modes[2]. -
The para-Nitro Chromophore : The
group exerts a powerful electron-withdrawing effect via both resonance ( ) and inductive ( ) mechanisms. This pulls electron density away from the aromatic ring, severely deshielding the ortho protons and shifting their Nuclear Magnetic Resonance (NMR) signals significantly downfield[3]. Furthermore, it provides a distinct chromophore that facilitates Circular Dichroism (CD) analysis for absolute configuration assignment.
Multi-modal spectroscopic workflow for structural and chiral validation.
Quantitative Spectroscopic Data
To facilitate rapid reference and cross-validation during laboratory analysis, the expected spectroscopic parameters are synthesized into the tables below.
Table 1: High-Resolution NMR Assignments (400 MHz for H, 100 MHz for C, in )
Note: The addition of DCl is critical. It protonates the carboxylate, breaking the zwitterionic network to ensure sharp, highly resolved peaks[2].
| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment / Causality |
| 8.25 | Doublet ( | 2H | Aromatic ortho to | |
| 7.65 | Doublet ( | 2H | Aromatic meta to | |
| 5.30 | Singlet | 1H | Chiral | |
| 170.5 | Singlet | 1C | Carboxylic acid carbonyl ( | |
| 148.0 | Singlet | 1C | Aromatic C4 (Attached to | |
| 140.5 | Singlet | 1C | Aromatic C1 (Attached to chiral center). | |
| 129.0 | Singlet | 2C | Aromatic C2, C6. | |
| 124.5 | Singlet | 2C | Aromatic C3, C5. | |
| 56.5 | Singlet | 1C | Chiral |
Table 2: FT-IR Vibrational Frequencies (ATR, Solid State)
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Significance |
| 3300 – 2800 | Broad, Strong | N-H and O-H stretch | Indicates the presence of the |
| 1610 | Strong | Asymmetric | Confirms the zwitterionic solid-state form. |
| 1520 | Very Strong | Asymmetric | Primary diagnostic band for the para-nitro substitution. |
| 1345 | Strong | Symmetric | Secondary diagnostic band for the nitro group. |
Table 3: HRMS (ESI+) Fragmentation Data
| Ion Species | Exact Mass ( | Relative Abundance | Causality of Formation |
| 197.0557 | 100% (Base Peak) | Protonation of the basic | |
| 151.0504 | 45% | Characteristic neutral loss of formic acid/carboxyl radical, common in |
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the protocols used to acquire this data must be self-validating. A self-validating system contains internal controls that automatically flag experimental artifacts or degradation.
Protocol 1: Zwitterion-Optimized NMR Acquisition
Objective: Obtain sharp, fully resolved resonances free of zwitterionic broadening and intermediate exchange artifacts.
Causality: Amino acids often exhibit poor solubility and broad NMR lines in neutral
Step-by-Step Workflow:
-
Weigh precisely 15 mg of (R)-2-Amino-2-(4-nitrophenyl)acetic acid into a clean glass vial.
-
Add 0.6 mL of Deuterium Oxide (
). Observation: The compound will likely form a cloudy suspension. -
Add 10–15
L of concentrated Deuterium Chloride (DCl, 35% in ) dropwise, vortexing gently until the solid completely dissolves into a clear, pale-yellow solution. -
Transfer the solution to a 5 mm precision NMR tube.
-
Acquire
H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and C NMR at 100 MHz (1024 scans, relaxation delay 1.5 s, with H decoupling). -
Process the Free Induction Decay (FID) using a 0.3 Hz exponential line broadening function for
H to optimize the signal-to-noise ratio without sacrificing peak resolution.
Protocol 2: Self-Validating Chiral Purity Determination (HPLC-CD)
Objective: Simultaneously determine chemical purity and enantiomeric excess (
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). Note: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing on the chiral stationary phase.
-
Standard Preparation: Dissolve 1 mg of racemic (DL)-2-Amino-2-(4-nitrophenyl)acetic acid in 1 mL of the mobile phase.
-
Sample Preparation: Dissolve 1 mg of the synthesized (R)-enantiomer in 1 mL of the mobile phase.
-
System Suitability (Self-Validation): Inject the racemate onto a Daicel Chiralpak IC column. Verify baseline resolution (
) of the two enantiomers using UV detection at 254 nm. The inline CD detector must show a positive peak and a negative peak of equal area, validating that the detector is actively sensing chirality. -
Sample Analysis: Inject the (R)-enantiomer sample. Confirm that the retention time matches the designated (R)-peak from the racemate trace. The CD signal must display the correct sign of the Cotton effect corresponding to the D-configuration. Calculate the
based on the UV peak area integration.
Self-validating chiral HPLC-CD protocol ensuring enantiomeric purity.
References
-
PubChem. "2-Amino-2-(4-nitrophenyl)acetic acid". National Center for Biotechnology Information. URL:[Link]
-
Journal of the American Chemical Society. "Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement". ACS Publications. URL:[Link]
-
Steelyard Analytics. "13C NMR analysis of peptides and amino acids". Steelyard Analytics, Inc. URL:[Link]
Sources
Physical Characteristics of 2-Amino-2-(4-nitrophenyl)acetic acid
Executive Summary
2-Amino-2-(4-nitrophenyl)acetic acid (commonly known as 4-Nitrophenylglycine ) is a non-proteinogenic amino acid derivative characterized by a phenylglycine backbone substituted with a nitro group at the para position. It serves as a critical chiral building block in the synthesis of semi-synthetic antibiotics, enzyme inhibitors, and complex peptidomimetics.
This guide provides a rigorous technical analysis of its physicochemical properties, spectral characteristics, and handling protocols, designed to support experimental reproducibility and rational drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound exists primarily as a zwitterion in the solid state, a property that dictates its high melting point and solubility profile.
Core Data Table
| Property | Value / Description |
| IUPAC Name | 2-Amino-2-(4-nitrophenyl)acetic acid |
| Common Name | 4-Nitrophenylglycine |
| CAS Number | 5407-25-0 (Racemic), 336877-66-8 (L-Isomer) |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Pale yellow to orange crystalline powder |
| Melting Point | >250 °C (Decomposes); Note: Zwitterionic amino acids typically decompose before melting.[1] |
| Predicted pKa values | pKa₁ (COOH): ~1.8 |
| Isoelectric Point (pI) | ~4.65 (Estimated) |
| Solubility | Soluble in dilute acid (HCl) and base (NaOH); sparingly soluble in neutral water; soluble in DMSO, DMF. |
Structural Analysis
The 4-nitro group is a strong electron-withdrawing group (EWG). This significantly impacts the acidity of the ammonium group compared to unsubstituted phenylglycine.
-
Acidity (COOH): The EWG effect stabilizes the carboxylate anion, slightly lowering pKa₁.
-
Basicity (NH₂): The EWG effect pulls electron density from the aromatic ring, and inductively from the alpha-carbon, making the amino group less basic (lower pKa₂) than in phenylalanine or phenylglycine.
Diagram: Zwitterionic Equilibrium & Structure
The following diagram illustrates the equilibrium between the non-ionized and zwitterionic forms, which is pH-dependent.
Caption: pH-dependent ionization states of 4-nitrophenylglycine. The zwitterionic form dominates at neutral pH, driving its low solubility in water.
Spectroscopic Characterization
Accurate identification requires analyzing the specific spectral fingerprints resulting from the para-substituted aromatic system.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred due to solubility)
-
¹H NMR (400 MHz):
-
δ ~8.25 ppm (d, 2H, J = 8.5 Hz): Aromatic protons ortho to the nitro group. Deshielded significantly by the nitro group.
-
δ ~7.70 ppm (d, 2H, J = 8.5 Hz): Aromatic protons meta to the nitro group (closer to the glycine chain).
-
δ ~5.10 ppm (s, 1H): Alpha-proton (CH). This may appear as a broad singlet or doublet if coupling to NH₃⁺ is preserved.
-
δ ~8-9 ppm (br s): Ammonium protons (NH₃⁺), exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl (C=O): ~170 ppm.
-
Aromatic C-NO₂: ~148 ppm.
-
Aromatic C-CH: ~140 ppm.
-
Alpha-Carbon: ~55-60 ppm.
-
Infrared Spectroscopy (FT-IR)
-
Nitro Stretches: Strong bands at 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).
-
Carboxylate/Carbonyl: Broad band ~1600-1740 cm⁻¹ (depending on zwitterionic state).
-
Amine/Ammonium: Broad absorption 2800-3200 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization: ESI (Positive Mode)
-
Molecular Ion: [M+H]⁺ = 197.06 m/z
-
Fragmentation: Loss of CO₂ (M-44) and NO₂ are common pathways.
Synthesis & Purification Protocols
The synthesis of 4-nitrophenylglycine typically follows the Strecker synthesis pathway or the nitration of phenylglycine (though the latter suffers from regioselectivity issues). The Strecker route is preferred for purity.
Experimental Workflow: Strecker Synthesis
Reaction: 4-Nitrobenzaldehyde + NH₄Cl + NaCN → Aminonitrile → Acid Hydrolysis.
Caption: General workflow for the synthesis of 4-nitrophenylglycine via the Strecker route.
Purification Protocol (Isoelectric Precipitation)
Since the compound is zwitterionic, it exhibits minimum solubility at its isoelectric point (pI).
-
Dissolution: Dissolve the crude hydrochloride salt (obtained from hydrolysis) in a minimum volume of water.
-
Filtration: Filter any insoluble mechanical impurities.
-
Neutralization: Slowly add 2M NaOH or NH₄OH dropwise while monitoring pH.
-
Precipitation: As the pH approaches 4.5 - 5.0 , a yellow precipitate will form.
-
Collection: Cool the mixture to 4°C for 2 hours to maximize yield. Filter the solid under vacuum.[2]
-
Washing: Wash with cold water (to remove inorganic salts) followed by cold ethanol (to remove organic impurities).
-
Drying: Dry in a vacuum oven at 50°C. Warning: Do not overheat, as nitro compounds can be thermally sensitive.
Handling, Stability & Safety
Stability[7]
-
Thermal: Stable at room temperature. Decomposes at high temperatures (>200°C).
-
Light: Nitro compounds are often photosensitive. Store in amber vials to prevent gradual darkening.
-
Hygroscopicity: The hydrochloride salt form is hygroscopic; the free zwitterion is less so but should still be stored in a desiccator.
Safety (E-E-A-T)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Nitro Group Risk: While this specific compound is not explosive, organic nitro compounds should always be treated with caution regarding shock and heat.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood to avoid dust inhalation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]
-
Clark, J. et al. (2017). Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives. Journal of the American Chemical Society. (Demonstrates utility of 4-nitrophenylglycine esters). Retrieved from [Link][3]
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Biological activity of nitrophenyl-substituted amino acids
An In-depth Technical Guide to the Biological Activity of Nitrophenyl-Substituted Amino Acids
Foreword: From Building Block to Bioactive Powerhouse
In the landscape of modern drug discovery, the humble amino acid remains a cornerstone of innovation. Its intrinsic chirality and versatile functional groups—the amine and the carboxylic acid—provide a scaffold ripe for chemical modification. The strategic derivatization of amino acids has unlocked countless therapeutic avenues, transforming these fundamental units of life into potent, targeted agents.
This guide focuses on a particularly compelling class of derivatives: nitrophenyl-substituted amino acids . The introduction of a nitrophenyl moiety onto an amino acid scaffold is not a trivial alteration. The nitro group, a potent electron-withdrawing entity, fundamentally alters the electronic properties, polarity, and steric profile of the parent molecule.[1] This modification can be considered both a pharmacophore and, in some contexts, a toxicophore, making the study of these compounds a fascinating exercise in medicinal chemistry.[1][2] The nitrophenyl group can enhance interactions with biological targets, modulate pharmacokinetic properties, and serve as a synthetic handle for further elaboration.[3][4]
As a Senior Application Scientist, my objective is to move beyond a simple cataloging of activities. This guide is structured to provide a causal narrative, explaining why these molecules exhibit their potent effects and how we can reliably measure and understand them. We will explore their synthesis, delve into their most significant biological activities—from anticancer to antimicrobial—and provide the detailed experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals who seek to harness the power of this unique chemical space.
The Chemical Rationale: Why the Nitrophenyl Group?
The decision to incorporate a nitrophenyl group is driven by several key chemical and pharmacological principles:
-
Electronic Modulation: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. When attached to an aromatic ring, it significantly lowers the electron density of the ring system through resonance and inductive effects.[1] This electronic "pull" can enhance the binding affinity of the molecule to protein targets, particularly those with electron-rich pockets.
-
Enhanced Reactivity for Synthesis: The electron-deficient nature of the nitrophenyl ring makes it an excellent leaving group. This property is famously exploited in peptide synthesis, where p-nitrophenyl esters of amino acids serve as activated intermediates that react readily with the amino group of another amino acid to form a peptide bond.[5][6]
-
Metabolic Activation: The nitro group can be metabolically reduced in vivo to form nitroso and hydroxylamino intermediates, and ultimately an amino group.[7] This bioreductive activation is a key mechanism of action for many nitroaromatic drugs, as the reactive intermediates can form covalent adducts with cellular macromolecules, leading to cytotoxicity, particularly in the hypoxic environments of tumors or certain microbial infections.[2][8]
-
Hydrogen Bonding Potential: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with biological receptors and enzymes, thereby increasing binding specificity and potency.
Key Biological Activities & Mechanisms of Action
Nitrophenyl-substituted amino acids have demonstrated a remarkable breadth of biological activities. We will explore the most prominent of these, focusing on the underlying mechanisms and supporting data.
Anticancer Activity
The search for novel chemotherapeutics has identified nitrophenyl-amino acid derivatives as a promising class of compounds with potent antiproliferative and pro-apoptotic effects.
Field Insights: Prolinamides and Naphthanilides
Research has shown that specific structural motifs are particularly effective. For instance, N-(4′-nitrophenyl)-l-prolinamides have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including lung (A549), colon (HCT-116), and gastric (SGC7901) cancers.[3] In some cases, these compounds exhibited greater potency than the clinical standard, 5-fluorouracil.[3]
Similarly, nitro-substituted hydroxynaphthanilides, which can be considered structural analogs of amino acid derivatives, have shown potent activity. The position of the nitro group is critical; studies indicate that moving the substituent from the ortho- to the para-position can enhance the antiproliferative effect.[9]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary anticancer mechanism for many of these compounds is the induction of programmed cell death, or apoptosis. Potent derivatives such as 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide have been shown to induce cell cycle arrest in the G1 phase.[9] This arrest is associated with the downregulation of key regulatory proteins like cyclin E1, which prevents the cell from progressing to the DNA synthesis (S) phase.[9] Following G1 arrest, the cells are shunted towards the apoptotic pathway, leading to their systematic elimination without inducing an inflammatory response.
Data Presentation: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 2 | THP-1 (Leukemia) | 3.06 | [9] |
| Compound 2 | MCF-7 (Breast) | 4.61 | [9] |
| Compound 6 | THP-1 (Leukemia) | 5.80 | [9] |
| Compound 6 | MCF-7 (Breast) | 5.23 | [9] |
| Compound 3 | THP-1 (Leukemia) | 1.05 | [9] |
| Compound 3 | MCF-7 (Breast) | 1.65 | [9] |
| Table 1: IC50 values of selected nitro-substituted hydroxynaphthanilides against human cancer cell lines. Compound 2: 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide; Compound 6: 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide. |
Visualizing the Mechanism: Apoptosis Signaling Pathway
A typical workflow for screening a library of compounds for antimicrobial activity.
Synthesis and Structure-Activity Relationships (SAR)
Understanding how to synthesize these molecules and how subtle structural changes impact their biological activity is crucial for rational drug design.
General Synthesis Route
A common and effective method for synthesizing N-aryl amino acids is through a nucleophilic aromatic substitution reaction.
Visualizing the Synthesis: General Workflow
A general two-step synthesis for N-(4'-nitrophenyl)-amino acid amides.
This process typically involves reacting a halo-substituted nitrobenzene (e.g., p-fluoronitrobenzene) with an amino acid in an aqueous-alcoholic solution under basic conditions. [10]The resulting N-aryl amino acid can then be further modified, for example, by converting the carboxylic acid to an amide to produce prolinamides, which have shown potent anticancer activity. [3]
Future Perspectives and Conclusion
Nitrophenyl-substituted amino acids represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy in oncology and infectious disease positions them as valuable scaffolds for future drug development. Key areas for future research include:
-
Improving Selectivity: Enhancing the therapeutic index by designing derivatives that are selectively toxic to cancer cells or microbes while sparing host cells.
-
Exploring New Therapeutic Areas: Investigating their potential in other areas, such as anti-inflammatory or neurodegenerative diseases, building on initial findings. [11]* Prodrug Strategies: Utilizing the nitro group as a prodrug moiety that is activated specifically in the target microenvironment (e.g., the hypoxic core of a tumor).
References
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Osinubi, A. D., Izunobi, J. U., Asekun, O. A., Familoni, O. B., & Bao, X. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(56), 33989–34002. [Link]
-
Verma, S., et al. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances. [Link]
-
Osinubi, A. D., Izunobi, J. U., Bao, X., & Familoni, O. B. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. [Link]
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Gomes, P. A. T. M., et al. (2020). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. Molecules, 25(23), 5727. [Link]
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Li, Y., et al. (2018). Modifying tetramethyl–nitrophenyl–imidazoline with amino acids: design, synthesis, and 3D-QSAR for improving inflammatory pain therapy. Drug Design, Development and Therapy, 12, 1165–1180. [Link]
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Zemanová, L., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(9), 2530. [Link]
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Li, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Pharmaceuticals, 14(6), 564. [Link]
-
Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Nature, 175, 685. [Link]
-
Zare, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5530. [Link]
-
ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. [Link]
-
Konda, V. G., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]
-
Al-Abdullah, E. S. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. [Link]
-
Wieczorek, M., et al. (2019). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 23(16), 1787–1811. [Link]
-
Zhang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 606. [Link]
-
Sobańska, A. W., & Sobiak, S. (2017). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. BioMed Research International, 2017, 8629831. [Link]
-
Salter, A. M., & Homer, K. A. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 7(1), 1–11. [Link]
-
Ali, M. H. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. ResearchGate. [Link]
-
Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. [Link]
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Nepali, K., & Lee, H.-Y. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9513–9533. [Link]
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Sasso, O., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLOS ONE, 10(6), e0128699. [Link]
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Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia. [Link]
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Al-jedah, J. (n.d.). Lab (1): Qualitative tests of amino acids. Academia.edu. [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. [Link]
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Britton, Z. T., et al. (2020). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]
-
De Lazzari, F., et al. (2023). Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. Redox Biology, 62, 102677. [Link]
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Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. [Link]
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Kumar, A., et al. (2021). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]
-
Gáspár, A., et al. (2025). A Protocol for Determination of Proteinogenic Amino Acids in Biological Fluids by the High-Speed UHPLC-MS Method. Journal of Separation Science, 48(2), e70089. [Link]
-
Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Kaspar, H. (Ed.). (2013). Amino Acid Analysis: Methods and Protocols. ResearchGate. [Link]
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Baráth, B., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2824. [Link]
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Yang, L., et al. (2009). Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. Neurobiology of Disease, 36(1), 130–138. [Link]
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Sankar, S., et al. (2021). Maintenance of the Neuroprotective Function of the Amino Group Blocked Fluorescence-Agmatine. Neurochemical Research, 46, 1228–1239. [Link]
-
Metanox. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metanox. [Link]
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Ferriero, D. M., et al. (1995). Neuroprotective effects of NG-nitro-L-arginine in focal stroke in the 7-day old rat. Stroke, 26(4), 649–653. [Link]
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Sroka, Z., & Cisowski, W. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(5), 784. [Link]
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Methodological & Application
Use of (R)-2-Amino-2-(4-nitrophenyl)acetic acid in asymmetric synthesis
Abstract
(R)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as D-4-nitrophenylglycine) is a critical non-proteinogenic chiral building block.[1] Its utility spans the synthesis of
Introduction & Chemical Properties
The (R)-enantiomer of 4-nitrophenylglycine corresponds to the D-amino acid configuration, a common motif in bacterial cell wall peptidoglycans and antibiotics (e.g., Nocardicins, Vancomycin).[1]
| Property | Data |
| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid |
| Common Name | D-4-Nitrophenylglycine |
| CAS No. | 2935-35-5 (R-isomer); 5407-25-0 (racemate) |
| Molecular Weight | 196.16 g/mol |
| Chiral Center | C |
| Key Reactivity | Nucleophilic amine; Electrophilic carboxyl; Reducible nitro group |
| Critical Risk | Rapid Racemization in basic media ( |
Mechanistic Insight: The
Protocol: Optical Resolution & Purification
While enzymatic routes (hydantoinase process) are preferred for multi-ton scale, chemical resolution via diastereomeric salt formation remains the gold standard for laboratory and pilot-plant purification (
Workflow Visualization
Figure 1: Classical resolution workflow using (+)-Camphorsulfonic acid to isolate the (R)-enantiomer.[1]
Step-by-Step Procedure
-
Salt Formation: Suspend racemic 2-amino-2-(4-nitrophenyl)acetic acid (100 g, 0.51 mol) in water (800 mL). Add (+)-10-Camphorsulfonic acid (118 g, 0.51 mol).[1]
-
Dissolution: Heat the mixture to 90°C until a clear solution is obtained. If turbidity persists, add small aliquots of Methanol (max 10% v/v).[1]
-
Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Stirring should be gentle to avoid breaking crystals.
-
Isolation: Filter the white crystalline precipitate. Wash with ice-cold water (2 x 50 mL).[1]
-
Liberation: Resuspend the salt in water (400 mL). Adjust pH to 6.5–7.0 using 2M LiOH or aqueous Ammonia. The free amino acid will precipitate.
-
Drying: Filter and dry in a vacuum oven at 50°C.
-
Validation:
-
Chiral HPLC: Crownpak CR(+) column, pH 1.5 HClO4 (aq). (R)-isomer elutes second.[1]
-
Target Specs:
ee, ( , 1M HCl).
-
Application: Synthesis of Chiral Diamines
(R)-4-Nitrophenylglycine is a potent precursor for chiral 1,2-diamines, which are privileged ligands in asymmetric hydrogenation (e.g., Noyori catalysts).[1]
Why this route? The nitro group serves as a "masked" amine. You can establish the chiral center first, reduce the carboxyl group to an alcohol/amine, and then reduce the nitro group. This allows for the differentiation of the two amino groups (e.g., mono-tosylation).
Synthetic Pathway
-
Protection: Convert (R)-AA to the methyl ester hydrochloride.
-
Amide Formation: React with Ammonia or a primary amine to form the amide.
-
Reduction (Step A): Reduce the amide/ester to the amine/alcohol using BH
·THF or LiAlH .-
Note: The nitro group may be reduced to the aniline simultaneously if LiAlH
is used without precaution. To keep the nitro group intact, use BH ·SMe at 0°C.
-
-
Reduction (Step B): Hydrogenation of the nitro group (H
, Pd/C) yields the vicinal diamine.
Critical Handling in Peptide Synthesis (SPPS)
When incorporating (R)-4-nitrophenylglycine into peptides (e.g., Nocardicin analogs), standard Fmoc chemistry fails due to racemization.[1]
The Problem:
Standard coupling uses DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1] These bases are strong enough to deprotonate the
The Solution (Protocol): Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as the coupling reagent with TMP (2,4,6-Trimethylpyridine/Collidine) as the base.[1]
| Reagent System | Base pKa | Racemization Risk | Yield |
| HBTU / DIPEA | ~10.7 | High (15-40%) | High |
| HATU / NMM | ~7.4 | Moderate (5-10%) | High |
| DEPBT / TMP | ~6.7 | Negligible (<1%) | Good |
Procedure:
-
Dissolve Fmoc-(R)-4-NO
-Phg-OH (1.0 equiv) and DEPBT (1.1 equiv) in DMF.[1] -
Add TMP (2.0 equiv).[1] Do not pre-activate for more than 2 minutes.
-
Couple for 2 hours.
-
Deprotection: Use 0.1 M HOBt in 20% Piperidine/DMF to suppress aspartimide-like side reactions and racemization during Fmoc removal.
Divergent Synthesis Map
Figure 2: Divergent synthetic utility of the (R)-scaffold.
References
-
Optical Resolution Methods: BenchChem Application Notes. "(r)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent." (Analogous protocol adapted for nitro-derivative). Link[1]
-
Racemization in SPPS: Steinauer, R., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[1][2] Journal of Peptide Science. (Demonstrates DEPBT/TMP efficacy). Link
-
Nocardicin Biosynthesis: Gunsior, M., et al.[4] "The Biosynthetic Gene Cluster for a Monocyclic
-Lactam Antibiotic, Nocardicin A." Chemistry & Biology, 2004.[4] (Context on p-hydroxyphenylglycine analogs). Link -
Chiral Diamine Synthesis: "Synthesis of Heterocyclic Chiral Diamines..." Scholaris. (Methodology for converting chiral amino acids to diamines).[1] Link
-
Chemical Properties: PubChem CID 221192. "2-Amino-2-(4-nitrophenyl)acetic acid."[1][5][6][7][8] Link[1]
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Application Notes and Protocols: (R)-2-Amino-2-(4-nitrophenyl)acetic Acid as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: Harnessing the Power of Phenylglycine-Derived Chiral Auxiliaries
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules, chiral auxiliaries serve as indispensable tools.[1] These molecular scaffolds are temporarily and covalently attached to a prochiral substrate, effectively guiding the stereochemical course of a subsequent reaction to favor the formation of one diastereomer over another. Following the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1]
Among the various classes of chiral auxiliaries, those derived from the readily available and optically pure amino acid (R)-phenylglycine have demonstrated considerable utility. This application note focuses on a specific derivative, (R)-2-Amino-2-(4-nitrophenyl)acetic acid, and its application as a chiral auxiliary. The introduction of a strong electron-withdrawing nitro group at the para-position of the phenyl ring is anticipated to modulate the electronic and steric properties of the auxiliary, potentially influencing its stereodirecting ability and reactivity. While direct literature on the application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid as a chiral auxiliary is emerging, we can draw significant insights from its close and well-studied analogs, (R)-phenylglycine amide and (R)-phenylglycinol, particularly in the context of the asymmetric Strecker synthesis of α-amino acids.
This guide will provide a comprehensive overview of the theoretical basis for using this class of auxiliaries, detailed protocols for their application, and methods for their subsequent removal.
Core Principle: Stereochemical Control via Iminium Ion Conformation
The efficacy of phenylglycine-derived chiral auxiliaries lies in their ability to form a rigid, conformationally biased intermediate, typically an iminium ion. The phenyl group of the auxiliary effectively shields one face of the reactive intermediate, directing the approach of a nucleophile to the opposite, less sterically hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in reactions employing these auxiliaries.
The presence of a 4-nitro group, as in the case of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, is expected to enhance the electron-withdrawing nature of the phenyl ring. This electronic effect can influence the stability and reactivity of the iminium intermediate, potentially leading to improved reaction rates and selectivities.
Featured Application: Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide, is a powerful and atom-economical method for the preparation of α-amino acids. When a chiral amine is used, the reaction can proceed with high diastereoselectivity. (R)-phenylglycine amide, a close analog of our target auxiliary, has been shown to be highly effective in this transformation.[2][3][4][5]
The proposed mechanism involves the formation of a chiral imine between the aldehyde and the chiral auxiliary. Subsequent nucleophilic attack by cyanide on the iminium ion proceeds from the less hindered face, establishing the new stereocenter with a high degree of control.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Amide from (R)-2-Amino-2-(4-nitrophenyl)acetic Acid
While (R)-2-Amino-2-(4-nitrophenyl)acetic acid can be used directly in some applications, its amide derivative is often preferred for the Strecker synthesis, drawing analogy from the successful use of (R)-phenylglycine amide.[2][3][4][5]
Materials:
-
(R)-2-Amino-2-(4-nitrophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (0.5 M in 1,4-dioxane)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: To a suspension of (R)-2-Amino-2-(4-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours, or until the starting material is fully consumed (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of ammonia in dioxane (2.5 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (R)-2-Amino-2-(4-nitrophenyl)acetamide.
Protocol 2: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-2-Amino-2-(4-nitrophenyl)acetamide
This protocol is adapted from the highly successful synthesis using (R)-phenylglycine amide.[2][4]
Materials:
-
(R)-2-Amino-2-(4-nitrophenyl)acetamide (as the chiral auxiliary)
-
Pivaldehyde
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-Amino-2-(4-nitrophenyl)acetamide (1.0 eq) and pivaldehyde (1.1 eq) in a mixture of methanol and water (e.g., 6:1 v/v).
-
Cyanide Addition: Add a solution of sodium cyanide (1.2 eq) in water dropwise to the reaction mixture at room temperature.
-
Reaction and Crystallization: Stir the reaction mixture at room temperature. The diastereomeric α-amino nitrile product is expected to precipitate from the solution. This in-situ crystallization drives the equilibrium towards the formation of the less soluble diastereomer, a phenomenon known as a crystallization-induced asymmetric transformation.[2][4] Continue stirring for 24-48 hours to maximize the yield of the desired diastereomer.
-
Isolation: Collect the precipitated solid by filtration, wash with cold methanol/water, and dry under vacuum. The product, a diastereomerically enriched α-amino nitrile, can be used in the next step without further purification.
Protocol 3: Hydrolysis of the α-Amino Nitrile and Cleavage of the Chiral Auxiliary
The cleavage of the chiral auxiliary is a critical step to liberate the desired α-amino acid. Given the presence of a nitro group, harsh oxidative conditions should be approached with caution. A strong acid hydrolysis can effectively hydrolyze the nitrile to a carboxylic acid and cleave the auxiliary.
Materials:
-
Diastereomerically enriched α-amino nitrile from Protocol 2
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Hydrolysis and Cleavage: Suspend the α-amino nitrile in 6 M HCl. Heat the mixture at reflux for 6-12 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary. The aqueous layer contains the hydrochloride salt of the desired amino acid.
-
Isolation of Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (for tert-leucine, this is approximately pH 6) using a suitable base (e.g., NaOH or an ion-exchange resin). The amino acid will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to yield the enantiomerically enriched α-amino acid. The enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Data Presentation
The following table presents typical results obtained for the asymmetric Strecker synthesis using (R)-phenylglycine amide as the chiral auxiliary, which serves as a benchmark for the expected performance of its 4-nitro derivative.
| Aldehyde | Diastereomeric Ratio (d.r.) of α-Amino Nitrile | Yield of α-Amino Nitrile (%) | Final Amino Acid | Enantiomeric Excess (ee) (%) | Overall Yield (%) | Reference |
| Pivaldehyde | >99:1 | 76-93 | (S)-tert-Leucine | >98 | 73 | [2][4] |
| 3,4-Dimethoxyphenylacetone | >99:1 | 76 | (S)-α-Methyl-3,4-dimethoxyphenylalanine | Not Reported | Not Reported | [4] |
Visualization of the Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Mechanism of Stereodirection
Caption: Steric hindrance dictates the direction of nucleophilic attack.
Conclusion and Future Outlook
(R)-2-Amino-2-(4-nitrophenyl)acetic acid and its derivatives hold significant promise as effective chiral auxiliaries in asymmetric synthesis. Drawing from the well-established success of (R)-phenylglycine amide in the asymmetric Strecker synthesis, this application note provides a foundational framework for the use of its 4-nitro analog. The electron-withdrawing nature of the nitro group may offer advantages in terms of reaction kinetics and stereoselectivity, a hypothesis that warrants further experimental investigation.
Future work should focus on empirically determining the optimal reaction conditions for the 4-nitro substituted auxiliary and expanding its application to other important C-C bond-forming reactions, such as aldol and Michael additions. Furthermore, a systematic study comparing the efficacy of various electronically-modified phenylglycine-derived auxiliaries would provide valuable insights for the rational design of new and improved chiral controllers.
References
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
PrepChem. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. University of Groningen Research Portal. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124*. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Request PDF. [Link]
Sources
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- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes: (R)-2-Amino-2-(4-nitrophenyl)acetic Acid in Peptide Synthesis
Introduction: A Versatile Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids into peptides is a cornerstone strategy for developing next-generation therapeutics.[] These unique building blocks offer medicinal chemists precise control over a peptide's pharmacological properties, including proteolytic stability, receptor selectivity, and pharmacokinetics.[] (R)-2-Amino-2-(4-nitrophenyl)acetic acid, a derivative of phenylglycine, stands out as a particularly valuable non-canonical amino acid.
Its rigid phenylglycine core can impart conformational constraints on the peptide backbone, while the electronically distinct 4-nitro group serves a dual purpose. It can act as a stable, electron-withdrawing moiety to modulate peptide-receptor interactions or serve as a chemical handle for post-synthetic modifications.[2] This guide provides a comprehensive overview and detailed protocols for the effective application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid in solid-phase peptide synthesis (SPPS), targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
Understanding the properties of this amino acid derivative is crucial for its successful application. Key data are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid | [3] |
| Molecular Formula | C₈H₈N₂O₄ | [3] |
| Molecular Weight | 196.16 g/mol | [3][4] |
| Appearance | Yellow to Pale Brown Crystalline Powder | [5] |
| Purity | Typically >95% | [4] |
| Hazards | Harmful if swallowed, Causes serious eye irritation | [4] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust.[4]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating (R)-2-Amino-2-(4-nitrophenyl)acetic acid into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7]
Protecting Group Strategy: The Fmoc/tBu Approach
The Fmoc/tBu strategy is the predominant method for SPPS due to its use of milder deprotection conditions compared to the older Boc/Bzl strategy.[8][9]
-
Nα-Protection: The α-amino group of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF.[10][11]
-
Side-Chain Protection: The 4-nitro group on the phenyl ring is chemically stable and does not require a protecting group during the standard Fmoc-SPPS workflow.
Workflow for Incorporating (R)-p-Nitrophenylglycine in SPPS
The general cycle of SPPS involves repeated steps of deprotection, washing, and coupling to elongate the peptide chain.[12]
Caption: On-resin reduction and functionalization of the nitro side chain.
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate, a common and effective method compatible with solid-phase chemistry. [13] Materials:
-
Peptide-resin containing the (R)-2-Amino-2-(4-nitrophenyl)acetic acid residue
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, DCM
-
Neutralizing Base: 20% (v/v) DIPEA in DMF
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
-
Reduction Reaction:
-
Prepare a solution of SnCl₂·2H₂O (5-10 eq per nitro group) in DMF. Ensure it is fully dissolved.
-
Drain the DMF from the resin and add the SnCl₂·2H₂O solution.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 12 hours. Monitor the reaction for completeness (e.g., by cleaving a small sample and analyzing by LC-MS).
-
Rationale: SnCl₂ is a mild reducing agent capable of selectively reducing aromatic nitro groups to amines without affecting other common functional groups in the peptide. [13]
-
-
Washing and Neutralization:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove tin salts.
-
Wash with 20% DIPEA in DMF (2 x 10 mL/g for 5 min each) to neutralize the resin.
-
Wash again with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Rationale: Thorough washing is critical to remove all traces of the reducing agent and byproducts, which could interfere with subsequent steps or the final cleavage.
-
-
Further Steps:
-
The resin, now bearing a peptide with a free aromatic amine, can proceed to a subsequent on-resin functionalization step or to final cleavage.
-
Final Cleavage and Characterization
Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.
-
Cleavage: For most standard resins like Wang or Rink Amide, a strong acid cocktail is used. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). [10]The reaction is typically run for 2-3 hours at room temperature.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity must be confirmed. Standard analytical techniques include:
Conclusion
(R)-2-Amino-2-(4-nitrophenyl)acetic acid is a powerful and versatile building block for peptide synthesis. Its straightforward incorporation via standard Fmoc-SPPS protocols and the unique chemical handle provided by the nitro group offer significant opportunities for creating complex, modified peptides. These peptides are valuable tools for probing biological systems and developing novel therapeutics with enhanced properties. [17][18][19]The protocols and workflows described herein provide a robust foundation for researchers to successfully utilize this non-canonical amino acid in their synthetic endeavors.
References
-
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 8(11), 2271-2298. Retrieved from [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Terrey, M. J. (2018). C-H Functionalization for the Post-Synthetic Modification of Peptides. Nottingham Trent University. Retrieved from [Link]
-
Terrey, M. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic Letters, 21(2), 433-436. Retrieved from [Link]
-
Einarsson, S., et al. (1989). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 4, 159-170. Retrieved from [Link]
-
Wu, X., et al. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Carbohydrate Research, 339(16), 2699-2704. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
Kumar, D., et al. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(2), 114-126. Retrieved from [Link]
-
Li, W., et al. (2019). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Accounts of Chemical Research, 52(10), 2879-2891. Retrieved from [Link]
-
Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 43(33), 4331-4335. Retrieved from [Link]
-
Wakamatsu, K., et al. (2018). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. International Journal of Molecular Sciences, 19(11), 3624. Retrieved from [Link]
-
Terrey, M. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. Retrieved from [Link]
-
Figshare. (2018, December 13). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Watson, C. (2024, February 13). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Singh, J., et al. (2002). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 58(38), 7625-7645. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Scharf, D. H., et al. (2015). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 19, 511-578. Retrieved from [Link]
-
MDPI. (2023). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13224267, (R)-2-Amino-2-(4-aminophenyl)acetic acid. Retrieved from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
-
GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]
-
Chen, Y., et al. (2023). Peptide Drug: Design and Clinical Applications. Molecular Cancer, 22(1), 1-18. Retrieved from [Link]
Sources
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors [mdpi.com]
- 18. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 19. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (R)-2-Amino-2-(4-nitrophenyl)acetic acid for chiral GC
Application Note: High-Fidelity Derivatization and Chiral GC Analysis of (R)-2-Amino-2-(4-nitrophenyl)acetic acid
Executive Summary & Scientific Rationale
(R)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (R)-4-nitrophenylglycine) is a critical chiral building block in the synthesis of semi-synthetic antibiotics and peptide mimetics. Its analysis by Gas Chromatography (GC) presents two distinct challenges:
-
Zwitterionic Non-Volatility: As an amino acid, it requires dual derivatization (esterification of the carboxylic acid and acylation of the amine) to achieve gas-phase volatility.
-
Racemization Sensitivity: The electron-withdrawing 4-nitro group on the phenyl ring significantly increases the acidity of the
-proton.[1] This creates a "Racemization Trap" where standard harsh derivatization conditions (high heat/strong Lewis acids) can invert the stereocenter, leading to false enantiomeric excess (ee) data.
This protocol utilizes a two-step derivatization to the N-trifluoroacetyl-O-isopropyl ester . This specific derivative is chosen because the isopropyl group provides superior resolution on Chirasil-Val stationary phases compared to methyl esters, and the trifluoroacetyl group ensures excellent volatility and detector response.
Critical Control Points (Expertise & Logic)
To ensure data integrity, this protocol deviates from "standard" amino acid methods in specific ways to preserve chirality:
-
Anhydrous Acid Generation: We avoid aqueous acids. Instead, we generate anhydrous HCl in situ using acetyl chloride and isopropanol. This minimizes hydrolysis and suppresses racemization mechanisms that require water.
-
Thermal Moderation: Phenylglycine analogs are prone to racemization at temperatures >100°C in acidic media. This protocol limits esterification to 80°C.
-
Solvent Selection: Methylene chloride (DCM) is used during acylation to solubilize the intermediate ester hydrochloride, ensuring complete reaction without requiring excessive heat.
Materials & Instrumentation
| Category | Item | Specification/Notes |
| Analyte | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | >98% purity, known optical standard |
| Reagent A | Isopropanol (IPA) | HPLC Grade, <0.01% Water |
| Reagent B | Acetyl Chloride | >99%, Reagent Grade |
| Reagent C | Trifluoroacetic Anhydride (TFAA) | >99%, for acylation |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Column | CP-Chirasil-L-Val (or equivalent) | 25 m x 0.25 mm, 0.12 µm film |
| Vials | 2 mL Reacti-Vials™ | With PTFE-lined caps (Essential for moisture exclusion) |
Experimental Protocol
Phase 1: Preparation of Reagent (2M HCl in Isopropanol)
Caution: Exothermic reaction. Perform in a fume hood.
-
Place 10 mL of ice-cold Isopropanol in a clean, dry flask.
-
Dropwise add 2 mL of Acetyl Chloride while stirring.
-
Allow to warm to room temperature. Use fresh (stable for 1 week at 4°C).
Phase 2: Derivatization Workflow
Step 1: Esterification (O-Isopropyl Ester Formation)
-
Weigh 1-2 mg of the sample into a 2 mL reaction vial.
-
Add 1 mL of the prepared HCl/Isopropanol reagent.
-
Cap tightly and heat at 80°C for 45 minutes .
-
Note: Do not exceed 80°C. The nitro-group activation makes the alpha-proton labile.
-
-
Remove the cap and evaporate to dryness under a gentle stream of Nitrogen at 60°C.
-
Checkpoint: The residue should be a dry, white/yellowish solid (the ester hydrochloride salt).
-
Step 2: Acylation (N-Trifluoroacetyl Formation)
-
To the dried residue, add 200 µL of DCM and 50 µL of TFAA .
-
Cap and heat at 60°C for 20 minutes .
-
Logic: The ester is already formed; acylation of the amine is rapid. High heat is unnecessary and risky.
-
-
Evaporate carefully under Nitrogen just to dryness (remove excess TFAA).
-
Caution: TFAA is corrosive to GC columns; removal is critical.
-
-
Reconstitute in 500 µL of Ethyl Acetate or DCM for injection.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the chemical transformation and the operational workflow, highlighting the critical stability zones.
Figure 1: Derivatization pathway for (R)-2-Amino-2-(4-nitrophenyl)acetic acid showing the two-stage conversion to the volatile N-TFA-O-isopropyl derivative.
GC Method Parameters
| Parameter | Setting | Rationale |
| Inlet | Split (20:1), 250°C | High split ratio prevents column overload and improves peak shape. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 100°C (1 min) → 4°C/min → 190°C (hold 5 min) | Slow ramp required to separate enantiomers on the chiral phase. |
| Detector | FID at 300°C (or MS) | FID is robust; MS (SIM mode) preferred for trace impurity analysis. |
| Elution Order | (D/R)-Isomer typically elutes before (L/S)-Isomer | Verification Required: On Chirasil-Val, D-amino acid derivatives generally elute first. |
Validation & Self-Correcting Measures
To ensure the method itself is not inducing racemization:
-
The "Zero-Time" Test: Derivatize an authentic standard of pure (R)-isomer using the protocol. If the (S)-peak appears >0.5%, reduce the esterification temperature to 70°C and extend time to 60 mins.
-
The "Racemic" Check: Derivatize a racemic mixture (DL). You must see two baseline-separated peaks (Resolution
). If only one peak appears, the column may be overloaded, or the enantiomers are co-eluting (unlikely on Chirasil-Val but possible if the phase is degraded). -
Moisture Control: If yields are low, check the Acetyl Chloride quality. Hydrolysis of the reagent produces acetic acid and water, killing the reaction.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2][3] Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS.Link
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[4] (Seminal text on acylation/esterification mechanisms).
-
Abe, I. et al. (1996). Gas chromatographic enantiomeric separation of amino acids on Chirasil-Val. Journal of High Resolution Chromatography. Link
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strecker Synthesis of Racemic 2-Amino-2-(4-nitrophenyl)acetic Acid
Executive Summary
The synthesis of unnatural arylglycines is a critical workflow in modern drug discovery, providing essential building blocks for peptidomimetics and small-molecule therapeutics. This application note details a robust, scalable, and safe protocol for the preparation of racemic 2-amino-2-(4-nitrophenyl)acetic acid (commonly known as 4-nitrophenylglycine) via the classic Strecker multicomponent reaction. By utilizing bench-stable cyanide salts and integrating self-validating safety checkpoints, this guide ensures high-yield synthesis while mitigating the hazards typically associated with cyanation chemistry.
Mechanistic Rationale & Causality
The Strecker synthesis is a highly versatile multicomponent reaction utilized for the preparation of
-
Electrophilic Activation & Imine Formation : Instead of using volatile ammonia and hydrogen cyanide, this protocol employs ammonium chloride (
) and sodium cyanide ( ) as safer, bench-stable alternatives[2]. The acts as a dual-purpose reagent. It provides a mildly acidic buffer (pKa ~9.2) that protonates the carbonyl oxygen of 4-nitrobenzaldehyde, increasing its electrophilicity. Simultaneously, it serves as an in-situ source of ammonia ( ) for nucleophilic attack. The strongly electron-withdrawing para-nitro group accelerates this condensation. -
Cyanide Addition : The resulting iminium intermediate is highly reactive. The cyanide anion (
) attacks the iminium carbon to form the -aminonitrile intermediate. -
Acidic Hydrolysis : Nitriles are notoriously resistant to hydrolysis. The reaction is promoted by strongly acidic conditions (6M HCl) and high heat (reflux) to force the hydration of the nitrile to a primary amide, and subsequently to the carboxylic acid [3]. The acidic environment also protonates the newly formed amine (
), protecting it from unwanted side reactions and preventing oxidative degradation.
Reaction Workflows & Visualizations
Figure 1: Mechanistic pathway of the Strecker synthesis.
Figure 2: Step-by-step experimental workflow and waste management.
Quantitative Data & Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 4-Nitrobenzaldehyde | 151.12 | 1.00 | 15.10 g | 0.100 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.20 | 6.42 g | 0.120 |
| Sodium Cyanide (NaCN) | 49.01 | 1.10 | 5.39 g | 0.110 |
| Methanol (MeOH) | 32.04 | Solvent | 50 mL | - |
| Deionized Water | 18.02 | Solvent | 50 mL | - |
| Hydrochloric Acid (6M) | 36.46 | Reagent | 100 mL | 0.600 |
| Ammonium Hydroxide (28%) | 35.05 | Base | ~30-40 mL | - |
Safety & Self-Validating Systems
-
Cyanide Toxicity :
is highly toxic. All Phase 1 operations must be conducted in a certified chemical fume hood. -
Self-Validating Waste Quench : Aqueous filtrates containing unreacted cyanide MUST be treated with an excess of sodium hypochlorite (bleach) at pH > 10. The bleach oxidizes the toxic cyanide (
) to the relatively benign cyanate ( ). -
Validation Step : Before disposing of the quenched waste, test the solution with Cyantesmo paper . The paper must remain unchanged (indicating 0 ppm free cyanide) to validate that the waste is safe for standard disposal.
Detailed Experimental Protocol
Phase 1: Synthesis of the -Aminonitrile Intermediate
-
Solvent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.10 g (0.100 mol) of 4-nitrobenzaldehyde in 50 mL of methanol. Causality: Methanol is required to solubilize the organic aldehyde, ensuring a homogenous reaction mixture when the aqueous salts are introduced.
-
Reagent Addition : In a separate beaker, dissolve 6.42 g (0.120 mol) of
and 5.39 g (0.110 mol) of in 50 mL of deionized water. Carefully transfer this aqueous solution to the methanolic aldehyde solution. -
Reaction : Seal the flask and stir vigorously at room temperature (20–25 °C) for 24 hours. A precipitate of 2-amino-2-(4-nitrophenyl)acetonitrile will gradually form.
-
Validation : Perform TLC (7:3 Hexane:Ethyl Acetate) to confirm the complete consumption of 4-nitrobenzaldehyde.
-
Isolation : Filter the resulting suspension through a Büchner funnel. Wash the filter cake with 20 mL of cold water. Immediately transfer the filtrate to the bleach quenching bath.
Phase 2: Acidic Hydrolysis
-
Suspension : Transfer the damp
-aminonitrile filter cake into a 500 mL round-bottom flask. -
Hydrolysis : Add 100 mL of 6M HCl. Attach a reflux condenser and heat the mixture to a gentle reflux (100–110 °C) using a heating mantle.
-
Reaction Time : Maintain reflux for 16 hours. Causality: The electron-withdrawing nitro group stabilizes the nitrile against nucleophilic attack by water, necessitating prolonged heating in strong acid to drive the hydrolysis to completion.
-
Cooling : Remove the heat source and allow the reaction mixture to cool to room temperature. The solution now contains the highly soluble 4-nitrophenylglycine hydrochloride salt.
Phase 3: Isoelectric Isolation
-
pH Adjustment : Transfer the acidic solution to a beaker immersed in an ice-water bath. Insert a calibrated pH probe.
-
Titration : Slowly add 28% Ammonium Hydroxide (
) dropwise while stirring continuously. Carefully monitor the pH until it reaches the isoelectric point (pI) of the amino acid, which is between pH 5.5 and 6.0 .-
Causality: At the isoelectric point, the amino acid exists entirely as a zwitterion (net charge = 0). This eliminates ion-dipole interactions with the aqueous solvent, drastically reducing solubility and forcing the racemic product to crystallize.
-
-
Crystallization : Once the target pH is reached, stir the suspension at 4 °C for 1 hour to maximize precipitation.
-
Final Isolation : Vacuum filter the precipitate. Wash the solid with 20 mL of ice-cold water followed by 20 mL of cold ethanol to remove trace inorganic salts and colored organic impurities.
-
Drying : Dry the resulting light-yellow powder under high vacuum at 50 °C for 12 hours to afford racemic 2-amino-2-(4-nitrophenyl)acetic acid.
Troubleshooting & Analytical Characterization
-
Issue: Low Yield During Precipitation (Phase 3)
-
Cause : Over-titration past the isoelectric point (pH > 6.5). At higher pH, the carboxylic acid deprotonates, rendering the molecule anionic and highly water-soluble again.
-
Solution : Carefully back-titrate the solution with 1M HCl until the pH returns to exactly 5.8.
-
-
Issue: Presence of Amide Byproduct
-
Cause : Incomplete hydrolysis during Phase 2.
-
Solution : Increase the reflux time to 24 hours or increase the concentration of HCl to 8M.
-
-
Expected NMR Characterization :
-
(400 MHz, DMSO-
): Look for the characteristic -proton singlet integrating to 1H around 5.0–5.3 ppm. The aromatic protons will appear as two distinct doublets (an AA'BB' system) integrating to 2H each, shifted downfield ( ~7.7 and 8.2 ppm) due to the strongly deshielding nitro group.
-
(400 MHz, DMSO-
References
-
Title : The Strecker Synthesis of Amino Acids Source : Master Organic Chemistry URL :[Link]
-
Title : Strecker Synthesis Source : Organic Chemistry Portal URL :[Link]
-
Title : Strecker amino acid synthesis Source : Wikipedia URL :[Link]
Sources
Application and Protocol Guide for the Enzymatic Resolution of N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. A significant portion of drugs currently on the market are chiral, and often, only one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive or even contribute to undesirable side effects.[1] The enantiomers of 2-Amino-2-(4-nitrophenyl)acetic acid represent a vital class of chiral building blocks, instrumental in the synthesis of a variety of pharmacologically significant molecules. The precise stereochemical configuration at the alpha-carbon is paramount for the bioactivity of the final drug products, making access to the enantiomerically pure forms of this amino acid a key objective for synthetic chemists in the pharmaceutical industry.
This application note provides a comprehensive guide to the enzymatic resolution of racemic N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid. We will delve into the principles of this biocatalytic approach, present a detailed experimental protocol, and discuss the analytical methodologies required for the validation of the process. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the preparation of enantiomerically pure amino acids.
Principle of Enzymatic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. This method relies on the enzyme selectively catalyzing a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For the resolution of N-acetylated amino acids, hydrolases such as Acylase I and Penicillin G Acylase are particularly effective. These enzymes catalyze the hydrolysis of the N-acyl group from one enantiomer (typically the L-enantiomer), converting it into the free amino acid. The other enantiomer (typically the D-enantiomer) remains in its N-acetylated form.
The primary advantage of this enzymatic approach lies in its high enantioselectivity under mild reaction conditions, which minimizes the risk of racemization and side reactions. The resulting mixture, containing the free amino acid and the N-acetylated amino acid of the opposite configuration, can then be separated based on their differing physicochemical properties, such as solubility or charge.
Recommended Enzymes and Their Rationale
While several hydrolases could potentially be employed for this resolution, we will focus on two highly effective and commercially available enzymes:
-
Acylase I (from Aspergillus sp.): This enzyme exhibits broad substrate specificity for a wide range of N-acyl-L-amino acids.[2][3] Its high enantioselectivity and stability make it a reliable choice for the resolution of various unnatural and rarely occurring amino acids.
-
Penicillin G Acylase (PGA) (from Escherichia coli): Although its primary industrial application is in the production of semi-synthetic penicillins, PGA has been shown to be effective in the resolution of racemic mixtures of chiral compounds, including N-acylated amino acids.[4][5][6] Its robustness and well-characterized catalytic mechanism make it an excellent candidate.
The choice between these enzymes may depend on factors such as cost, availability, and specific activity towards the target substrate. It is often advisable to screen both enzymes to determine the optimal biocatalyst for the desired transformation.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the enzymatic resolution of N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid. This protocol is designed as a robust starting point, with recommendations for optimization to achieve the best results.
Materials and Reagents
-
Racemic N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid
-
Acylase I (from Aspergillus sp.) or Penicillin G Acylase (immobilized or free)
-
Sodium phosphate (for buffer preparation)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Equipment
-
pH meter
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., round-bottom flask or beaker)
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Filtration apparatus
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram
Caption: Workflow for the enzymatic resolution of N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid.
Step-by-Step Protocol
-
Preparation of the Substrate Solution:
-
In a suitable reaction vessel, dissolve racemic N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid in deionized water to a final concentration of 50-100 mM.
-
Gently warm the mixture if necessary to aid dissolution.
-
Adjust the pH of the solution to 7.5-8.0 using a 1 M NaOH solution. This pH range is generally optimal for the activity of both Acylase I and Penicillin G Acylase.
-
-
Enzymatic Reaction:
-
Add the selected enzyme (Acylase I or Penicillin G Acylase) to the substrate solution. The optimal enzyme loading should be determined empirically, but a starting point of 10-50 units of activity per millimole of substrate is recommended.
-
Maintain the reaction mixture at a constant temperature of 37 °C with gentle stirring.
-
Monitor the pH of the reaction and maintain it at 7.5-8.0 by the periodic addition of a dilute NaOH solution. The hydrolysis of the N-acetyl group will release acetic acid, causing a drop in pH.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
For TLC analysis, spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of ethyl acetate and acetic acid). The free amino acid product will have a different Rf value than the N-acetylated starting material.
-
The reaction is typically complete when approximately 50% of the starting material has been consumed.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached approximately 50% conversion, stop the reaction by acidifying the mixture to a pH of about 2.0 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-2-Amino-2-(4-nitrophenyl)acetic acid.
-
Filter the mixture to collect the precipitated N-acetyl-D-amino acid. Wash the solid with cold, acidified water (pH 2.0) and dry under vacuum.
-
The filtrate, containing the L-2-Amino-2-(4-nitrophenyl)acetic acid, can be further purified. One common method is to adjust the pH of the filtrate to the isoelectric point of the amino acid to induce precipitation. Alternatively, ion-exchange chromatography can be used for purification.
-
Optimization of Reaction Parameters
The following table provides a starting point for the optimization of the key reaction parameters. It is recommended to perform small-scale experiments to determine the optimal conditions for your specific setup.
| Parameter | Recommended Starting Range | Rationale |
| pH | 7.0 - 8.5 | Most acylases and PGAs exhibit optimal activity in this range.[4] |
| Temperature | 30 - 50 °C | Balances enzyme activity and stability. Higher temperatures may lead to denaturation.[4] |
| Substrate Concentration | 20 - 200 mM | Higher concentrations can lead to substrate inhibition. |
| Enzyme Concentration | 10 - 100 U/mmol substrate | Higher enzyme concentrations will decrease reaction time but increase cost. |
| Co-solvent | 0-20% (v/v) of a water-miscible organic solvent (e.g., DMSO, isopropanol) | Can improve the solubility of the substrate and in some cases enhance enantioselectivity.[5] |
Analytical Methods for Enantiomeric Excess Determination
The determination of the enantiomeric excess (% ee) of both the product and the unreacted starting material is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Chiral HPLC Method Development
A systematic approach to developing a chiral HPLC method is recommended. This typically involves screening a variety of chiral stationary phases (CSPs) and mobile phases.
Caption: Logical workflow for chiral HPLC method development.
Recommended Chiral HPLC Conditions
The following table provides a starting point for the chiral HPLC analysis of 2-Amino-2-(4-nitrophenyl)acetic acid.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD) or Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC V) |
| Mobile Phase | A mixture of hexane/isopropanol/trifluoroacetic acid (for normal phase) or a buffered aqueous solution with an organic modifier like acetonitrile or methanol (for reversed phase).[7] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where the analyte has strong absorbance (e.g., 280 nm for the nitrophenyl group). |
| Column Temperature | 25 - 40 °C |
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Where:
-
Area_major is the peak area of the major enantiomer.
-
Area_minor is the peak area of the minor enantiomer.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | Incorrect pH or temperature. Enzyme denaturation. Presence of inhibitors. | Verify and adjust pH and temperature. Use fresh enzyme. Check for potential inhibitors in the substrate or buffer. |
| Low enantioselectivity | Suboptimal reaction conditions. Inappropriate enzyme. | Screen different enzymes. Optimize pH, temperature, and consider the use of co-solvents. |
| Poor separation of product and unreacted substrate | Incomplete precipitation. Inefficient extraction. | Optimize the pH for precipitation. Perform multiple extractions. Consider using ion-exchange chromatography for purification. |
| Poor resolution of enantiomers in chiral HPLC | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns and mobile phase compositions. Adjust the mobile phase strength and the concentration of additives. |
Conclusion
The enzymatic resolution of N-acetyl-2-Amino-2-(4-nitrophenyl)acetic acid is a highly effective and practical method for the preparation of its enantiomerically pure forms. By carefully selecting the appropriate enzyme and optimizing the reaction conditions, researchers can achieve high yields and excellent enantioselectivity. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the efficient synthesis of crucial chiral building blocks for the advancement of new therapeutics.
References
- Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiotics Bulletin, 47-48(1-4), 41-4.
- Done, S. H., et al. (2002). Crystal structures of penicillin acylase enzyme-substrate complexes: insights into the catalytic mechanism. Journal of Molecular Biology, 315(4), 941-953.
- Fernández-Lafuente, R., et al. (2000). Penicillin acylase-catalyzed resolution of amines in aqueous organic solvents. Tetrahedron: Asymmetry, 11(22), 4593-4600.
- Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(11).
- Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
- Gubitz, G., & Schmid, M. G. (2003). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Journal of Biochemical and Biophysical Methods, 56(1-3), 23-31.
- Morillas, M., Goble, M. L., & Virden, R. (1998). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. Biochemical Journal, 332(2), 483-488.
- Shvyreva, U. S., et al. (2022). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Shimadzu Corporation. (2016).
- Ilisz, I., Aranyi, A., & Pataj, Z. (2024).
- Gadea, A., et al. (2002). Specific enhancement of acylase I and acylpeptide hydrolase activities by the corresponding N-acetylated substrates in primary rat hepatocyte cultures. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1594(2), 313-320.
- Vargay, Z., et al. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- de la Fuente, M., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(24), 12159-12167.
- Tufvesson, P., et al. (2011). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
- Chirality in Drug Design and Development. (2004). IUPAC.
- Schotten, M., & Baum, J. (1886). Ueber eine neue Methode zur Darstellung der Aether von Säuren und Alkoholen. Berichte der deutschen chemischen Gesellschaft, 19(1), 193-196.
- Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4.
- Uttamsingh, V., et al. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology, 11(7), 789-796.
- Pescatori, L., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- BioVendor R&D. (n.d.). Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1).
- Sokol, H. A. (1978). DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY.
- Blackburn, S. (1950). The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms. Biochemical Journal, 46(5), xxvii-xlii.
- Um, I. H., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Chemistry, 6(5), 1301-1311.
- Method for separation and purification of n-acetylglucosamine. (2022). U.S.
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. Specific enhancement of acylase I and acylpeptide hydrolase activities by the corresponding N-acetylated substrates in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actanaturae.ru [actanaturae.ru]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Optimizing chiral resolution of 2-Amino-2-(4-nitrophenyl)acetic acid
Welcome to the Technical Support Center. 2-Amino-2-(4-nitrophenyl)acetic acid (commonly known as 4-nitrophenylglycine) is a critical unnatural amino acid building block utilized in the synthesis of advanced therapeutics and chiral ligands. However, its chiral resolution is notoriously challenging. The strongly electron-withdrawing para-nitro group significantly reduces the basicity of the
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your resolution workflows.
Module 1: Classical Diastereomeric Salt Crystallization
Mechanistic Insight: Classical resolution relies on forming a salt with a chiral acid, such as (+)-Camphor-10-sulfonic acid (CSA) or tartaric acid derivatives. Because the
Troubleshooting & FAQs
Q: Why is my diastereomeric salt failing to crystallize, yielding a viscous oil instead? A: Causality: The reduced basicity of 4-nitrophenylglycine causes the salt to easily dissociate in pure water or highly polar protic solvents, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization. Solution: Shift to a binary solvent system with a lower dielectric constant, such as Ethanol/Water (80:20 v/v) or Isopropanol/Water. This suppresses dissociation and promotes the supersaturation of the less soluble diastereomer.
Q: The first crop of crystals has a poor enantiomeric excess (ee < 70%). How can I improve this? A: Causality: Rapid cooling causes spontaneous, uncontrolled nucleation, trapping the more soluble diastereomer within the crystal lattice (co-precipitation)[1]. Solution: Implement a strict thermodynamic control protocol. Heat the mixture to 75°C to ensure complete dissolution, then cool at a highly controlled rate (0.1°C/min). Seed the solution with >99% ee crystals precisely at the metastable zone limit (typically around 45°C).
Self-Validating Protocol: CSA-Mediated Resolution
-
Salt Formation: Suspend 1.0 eq of racemic 4-nitrophenylglycine and 1.0 eq of (+)-CSA in an EtOH/H₂O mixture (80:20 v/v, 10 mL/g).
-
Dissolution: Heat the reactor to 75°C under reflux until a clear solution forms.
-
Validation Step: If undissolved particulates remain after 30 minutes, filter the solution hot through a Celite pad to prevent heterogeneous nucleation sites.
-
-
Controlled Crystallization: Cool the reactor to 50°C. Introduce 1% w/w enantiopure seed crystals. Cool to 20°C at a strict ramp rate of 0.1°C/min.
-
Isolation: Filter the resulting crystals and wash with ice-cold EtOH.
-
Free Amino Acid Recovery: Suspend the isolated salt in deionized water and adjust the pH to the isoelectric point (pH ~5.5) using 1M NaOH. The enantiopure 4-nitrophenylglycine will precipitate.
-
Validation Step: Analyze the precipitate via chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA/TFA mobile phase) to confirm ee > 98% before proceeding to scale-up.
-
Workflow for the thermodynamically controlled diastereomeric salt resolution.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Mechanistic Insight: Biocatalytic resolution offers exquisite stereoselectivity under mild conditions, preventing the base-catalyzed racemization that 4-nitrophenylglycine is prone to. Penicillin G Acylase (PGA) is highly specific for the L-enantiomer of N-phenylacetyl derivatives[2]. Alternatively, lipases can be used for the kinetic resolution of amines via acylation in organic media[3].
Troubleshooting & FAQs
Q: The PGA-mediated hydrolysis stalls at 30% conversion instead of the theoretical 50%. What is happening? A: Causality: The enzymatic hydrolysis releases phenylacetic acid, which lowers the local pH and acts as a competitive inhibitor by binding directly to the PGA active site[2]. Solution: Implement an automated pH-stat titrator using 1M NaOH to strictly maintain the pH between 7.8 and 8.0. If inhibition persists at higher concentrations, utilize a biphasic system (e.g., water/butyl acetate) to continuously extract the phenylacetic acid byproduct away from the aqueous enzyme phase.
Q: Can I resolve the ester derivative instead of the N-acetyl derivative? A: Causality: Yes. While PGA is excellent for N-acetyl derivatives, Candida antarctica lipase B (CALB) is highly effective for the kinetic resolution of chiral amines via enantioselective acylation using acyl donors like (R)-phenylglycine propyl ester[3].
Self-Validating Protocol: PGA Kinetic Resolution
-
Substrate Preparation: Synthesize the N-phenylacetyl derivative of racemic 4-nitrophenylglycine using standard Schotten-Baumann conditions.
-
Enzymatic Reaction: Dissolve the substrate (0.5% w/v) in 50 mM potassium phosphate buffer. Adjust the solution to pH 7.8 and stabilize the temperature at 37°C.
-
Catalysis: Add immobilized PGA (IMEPGA, ~130 IU/g of substrate)[2].
-
Monitoring & Control: Use an automated pH-stat to maintain pH 7.8 with 0.5 M NaOH.
-
Validation Step: The reaction is deemed complete when exactly 0.5 equivalents of NaOH have been consumed, indicating 50% conversion.
-
-
Separation: Filter out the immobilized enzyme for recycling. Acidify the filtrate to pH 2.0 using 1M HCl to precipitate the unreacted D-N-phenylacetyl derivative, leaving the free L-4-nitrophenylglycine in the aqueous solution.
Pathway for the enzymatic kinetic resolution of 4-nitrophenylglycine derivatives using PGA.
Module 3: Advanced Asymmetric Synthesis (Bypassing Resolution)
Mechanistic Insight: When classical resolution is bottlenecked by the 50% theoretical yield limit, modern asymmetric catalysis offers a direct route to enantiopure derivatives, bypassing the need for racemic separation entirely.
Troubleshooting & FAQs
Q: Is there a scalable way to synthesize the enantiopure derivative directly from achiral starting materials?
A: Causality: Yes. A tandem relay catalytic protocol utilizing Palladium and a chiral isothiourea catalyst (e.g., benzotetramisole) allows for the highly enantioselective synthesis of
Data Presentation: Method Comparison
| Methodology | Max Theoretical Yield | Typical ee% | Scalability | Relative Cost | Primary Limitation |
| Classical Diastereomeric Salt (CSA) | 50% | 85-98% | High (Kg scale) | Low | Requires multiple recrystallizations to achieve >99% ee. |
| Enzymatic Kinetic Resolution (PGA) | 50% | >99% | Medium-High | Moderate | Product inhibition by phenylacetic acid requires strict pH control. |
| Pd/Isothiourea Asymmetric Synthesis | 100% (Direct) | >95% | Medium | High | Requires complex transition metal and chiral Lewis base catalysts. |
References
1.[4] Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement. Journal of the American Chemical Society. URL:[Link] 2.[1] Method of manufacturing optically active p-hydroxyphenylglycine. US Patent 3994962A. URL: 3.[2] Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull. URL:[Link] 4.[3] A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry (RSC). URL:[Link]
Sources
- 1. US3994962A - Method of manufacturing optically active p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (R)-2-Amino-2-(4-nitrophenyl)acetic Acid
Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(4-nitrophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your synthetic strategy.
General FAQs
Q1: My final product has poor enantiomeric excess (ee). What are the most common causes of racemization?
A1: Racemization, the loss of stereochemical integrity, is a primary concern in the synthesis of any single enantiomer. For (R)-2-Amino-2-(4-nitrophenyl)acetic acid, the acidic proton at the alpha-carbon (the carbon bearing the amino and carboxyl groups) is susceptible to abstraction, leading to a planar carbanion or enolate intermediate that can be re-protonated from either face, resulting in a mixture of (R) and (S) enantiomers.
Key factors that promote racemization include:
-
Harsh pH conditions: Both strongly basic and acidic conditions can facilitate racemization. Strong bases can directly deprotonate the alpha-carbon.[1][2]
-
Elevated temperatures: Increased thermal energy can provide the activation energy needed for deprotonation and racemization.[1][3]
-
Prolonged reaction times: The longer the chiral center is exposed to conditions that can cause racemization, the greater the potential loss of enantiopurity.
Troubleshooting Workflow for Racemization:
Caption: General troubleshooting workflow for racemization issues.
Route-Specific Troubleshooting Guides
The synthesis of (R)-2-Amino-2-(4-nitrophenyl)acetic acid can be approached via several routes. Each has its own unique set of potential side reactions.
Guide 1: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for producing amino acids.[4][5][6] It involves the reaction of an aldehyde (4-nitrobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[5][7] Asymmetric variants are required to produce the desired (R)-enantiomer.
Q2: I am observing significant amounts of the corresponding α-hydroxy acid, 2-hydroxy-2-(4-nitrophenyl)acetic acid. Why is this happening?
A2: This side product arises from the competing reaction of the starting aldehyde with cyanide before the formation of the imine. This forms a cyanohydrin intermediate, which upon hydrolysis, yields the α-hydroxy acid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inefficient Imine Formation | If the equilibrium between the aldehyde and the imine is unfavorable, or if imine formation is slow, the concentration of the aldehyde remains high, favoring the cyanohydrin pathway.[4][5] | Ensure an adequate concentration of ammonia or the amine source. Running the reaction at a slightly elevated temperature initially can favor imine formation, but this must be balanced against potential side reactions. |
| Premature Cyanide Addition | Adding the cyanide source before the imine has had a chance to form will lead directly to the cyanohydrin. | Add the cyanide source slowly and portion-wise only after the aldehyde and ammonia/amine have had sufficient time to react and form the imine. |
| Hydrolysis of Imine | If excess water is present in the reaction, the imine can hydrolyze back to the aldehyde, which is then free to react with cyanide. | Use anhydrous solvents and reagents where possible. While some water is often necessary for the subsequent hydrolysis step, its presence in the initial stage should be minimized. |
Q3: The final hydrolysis of the aminonitrile is sluggish and requires harsh conditions, leading to product degradation. How can I improve this step?
A3: The hydrolysis of the nitrile group to a carboxylic acid can indeed be challenging and often requires strong acid or base and heat, which can degrade the product or cause racemization.[8]
Potential Causes & Solutions:
-
Steric Hindrance: The bulky nitrophenyl group can sterically hinder the approach of water/hydroxide to the nitrile carbon.
-
Solution: A two-stage hydrolysis can be beneficial. First, a milder hydrolysis (e.g., using HCl in acetic acid) can convert the nitrile to an amide. The amide can then be hydrolyzed to the carboxylic acid under conditions that are typically less harsh than those required for direct nitrile hydrolysis.
Guide 2: Bucherer-Bergs Synthesis & Subsequent Resolution
This route involves reacting 4-nitrobenzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, 5-(4-nitrophenyl)hydantoin.[9][10][11][12] This racemic hydantoin is then typically resolved, often enzymatically, to yield the desired (R)-amino acid.
Q4: My hydantoin formation (Bucherer-Bergs reaction) is giving low yields and multiple byproducts. What are the critical parameters?
A4: The Bucherer-Bergs reaction is a multicomponent reaction where several equilibria are at play.[9][10] Precise control of reaction conditions is crucial for good yields.
Critical Parameters & Optimization:
| Parameter | Scientific Rationale | Recommended Action |
| pH Control | The reaction requires a slightly basic pH (typically 8-9) for optimal performance.[9] If the pH is too low, cyanohydrin formation is hindered. If it's too high, cyanide can degrade. Ammonium carbonate acts as a buffer.[9] | Monitor the pH of the reaction mixture. Ensure a molar ratio of ketone:KCN:(NH4)2CO3 of approximately 1:2:2 to maintain the pH buffer.[9] |
| Reagent Ratios | An excess of cyanide can lead to side reactions. Insufficient ammonium carbonate can lead to incomplete reaction and a drop in pH. | Adhere to established protocols regarding molar equivalents. A slight excess of the cyanide and carbonate salts is common. |
| Temperature | The reaction is typically heated to drive it to completion. However, excessively high temperatures can lead to the degradation of reactants and products. | Refluxing in an aqueous ethanol mixture (e.g., 80-100°C) is a common condition.[9] Monitor the reaction progress to avoid prolonged heating once the reaction is complete. |
Q5: The enzymatic resolution of my 5-(4-nitrophenyl)hydantoin is inefficient. What factors affect enzyme performance?
A5: Enzymatic resolutions are highly sensitive to reaction conditions. The enzyme (often a type of hydantoinase or carbamoylase) selectively hydrolyzes one enantiomer of the hydantoin, allowing for the separation of the desired amino acid.
Troubleshooting Enzymatic Resolution:
Caption: Troubleshooting guide for enzymatic resolution.
Guide 3: Reduction of the Nitro Group
In some synthetic strategies, the nitro group is introduced early and later reduced to an amine. This step is fraught with potential side reactions if not controlled carefully.
Q6: My reduction of the nitro group is not clean. I am seeing byproducts like hydroxylamines, azo, and azoxy compounds. How can I achieve a selective reduction to the amine?
A6: The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[13][14][15] If the reduction is incomplete or if reaction conditions are not optimal, these intermediates can accumulate or react with each other to form dimeric azo and azoxy compounds.[13][16]
Strategies for Selective Nitro Group Reduction:
| Method | Advantages | Potential Issues & Solutions |
| Catalytic Hydrogenation | Generally clean, high-yielding, and uses environmentally benign H₂ gas. Common catalysts include Pd/C, PtO₂, and Raney Nickel.[13][14] | Over-reduction: Can reduce other functional groups. Solution: Use a more selective catalyst (e.g., specific Ni catalysts) and carefully control hydrogen pressure and temperature.[14] Hydroxylamine formation: Can be a major byproduct if the reaction stalls.[14][16] Solution: Ensure catalyst is active and reaction goes to completion. |
| Metal/Acid Reduction | Classic methods like Fe/HCl (Béchamp reduction), SnCl₂/HCl, or Zn/CH₃COOH are effective and robust.[13] | Stoichiometric waste: Generates large amounts of metal salt waste. Harsh conditions: Strong acids can damage other functional groups. Solution: For sensitive substrates, catalytic hydrogenation is often preferred. If using metal/acid, careful pH control during workup is essential. |
| Transfer Hydrogenation | Uses a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Pd/C). Can be very selective. | Hydroxylamine formation: Can still be an issue with some systems, especially when using hydrazine at low temperatures.[13][17] Solution: Optimize reaction temperature and choice of hydrogen donor. |
Analytical Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric purity of the final product.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating amino acid enantiomers.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes) to improve peak shape.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the final product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers, (R) and (S), should separate into two distinct peaks.
-
Quantification: Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
References
-
Cantillo, D. (2018). Metal-Free Reductions. In Sustainable Catalysis. De Gruyter. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
-
Šmit, B. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4065. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
Šmit, B. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]
-
Sereda, G. (2014). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Organic Chemistry: Current Research. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Waters. (2020). New analytical methods for impurity detection. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
BioProcess International. (2009). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. [Link]
-
Journal of Pharmaceutical Research International. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
-
ResearchGate. (2024). Synthesis and characterization studies of glycine 4-nitrophenolate crystal doped with nickel chloride. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
ResearchGate. (2013). How can I prepare 4-nitro-phenylglycine from phenylglycine?[Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
- Google Patents. (2017).
-
ResearchGate. (2018). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]
-
Royal Society of Chemistry. (2023). Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization. [Link]
-
ResearchGate. (2025). Construction of sulfur stereocenters by asymmetric geminate recasting. [Link]
-
ResearchGate. LipG9-mediated enzymatic kinetic resolution of racemates: Expanding the substrate-scope for a metagenomic lipase. [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]
-
Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]
-
ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]
- 12. Bucherer-Bergs Reaction [organic-chemistry.org]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orientjchem.org [orientjchem.org]
- 16. air.unimi.it [air.unimi.it]
- 17. mdpi.com [mdpi.com]
Identifying common impurities in (R)-2-Amino-2-(4-nitrophenyl)acetic acid
Welcome to the Technical Support & Troubleshooting Center for (R)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as D-4-nitrophenylglycine). This portal is designed for researchers, analytical chemists, and drug development professionals who utilize this chiral building block in the synthesis of complex α-amino acid derivatives and active pharmaceutical ingredients (APIs).
Below, you will find our Knowledge Base Articles (KBAs) structured as in-depth FAQs, addressing the mechanistic origins of impurities, self-validating analytical protocols, and purification workflows.
KBA-001: Origins and Mechanisms of Impurity Formation
Q1: What are the most common impurities found in batches of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, and what is the chemical causality behind their presence? The impurity profile of this compound is heavily dictated by its synthetic history and inherent structural liabilities[1]. The four most critical impurities are:
-
(S)-2-Amino-2-(4-nitrophenyl)acetic acid (Enantiomeric Impurity): Arises from incomplete chiral resolution or downstream racemization. The stereocenter is benzylic and adjacent to a carboxyl group. The strongly electron-withdrawing para-nitro group highly stabilizes the intermediate carbanion (enolate) formed upon deprotonation of the α-carbon. Consequently, exposure to basic conditions or prolonged heating in protic solvents drastically lowers the activation energy for enolization, driving racemization.
-
2-Amino-2-phenylacetic acid (Des-nitro Impurity): Typically a carryover from the starting material if the compound was synthesized via the electrophilic aromatic nitration of D-phenylglycine. Incomplete nitration leaves this des-nitro analog in the matrix.
-
4-Nitrobenzaldehyde: If the amino acid was synthesized de novo via a Strecker synthesis, unreacted 4-nitrobenzaldehyde precursor can persist. It can also form via oxidative deamination degradation if the batch is exposed to strong oxidants.
-
4-Nitrophenylglyoxylic acid: An oxidation product resulting from the degradation of the α-amino group, often triggered by prolonged exposure to light and atmospheric oxygen.
Q2: Why does my batch fail enantiomeric excess (ee) specifications after being utilized in palladium-catalyzed allylic amination? When (R)-4-nitrophenylglycine esters are used as nucleophiles in tandem transition-metal catalysis (e.g., Pd/isothiourea relay catalysis for [2,3]-sigmatropic rearrangements), the basic conditions required to generate the active ammonium enolate can inadvertently promote background epimerization[2]. To mitigate this, ensure that your reaction is run under strictly controlled, ideally cryogenic, conditions and avoid excess Brønsted base.
Decision tree for troubleshooting (R)-4-nitrophenylglycine batch failures based on impurity type.
KBA-002: Analytical Troubleshooting & Self-Validating Protocols
Q3: How do I reliably separate and quantify the (S)-enantiomer without derivatizing the sample? Underivatized amino acids are highly polar and zwitterionic, making standard reversed-phase chiral chromatography ineffective. You must use a Crown Ether chiral stationary phase (e.g., Crownpak CR(+)). Causality of the Method: Crown ethers separate amino acid enantiomers by forming a transient inclusion complex with the primary amine. For this host-guest complex to form, the amine must be strictly and fully protonated. Therefore, the mobile phase must be highly acidic (pH < 2.0).
Step-by-Step Chiral HPLC Protocol:
-
Column Selection: Crownpak CR(+) (5 µm, 4.0 x 150 mm).
-
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (
) adjusted exactly to pH 1.5. Do not use organic modifiers, as they disrupt the hydrogen bonding required for the crown ether inclusion complex. -
Instrument Parameters:
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 10°C. (Cooler temperatures enhance the thermodynamic stability of the transient diastereomeric complex, improving resolution).
-
Detection: UV at 254 nm.
-
-
Self-Validation (System Suitability): Before injecting the sample batch, inject a racemic standard of 4-nitrophenylglycine. The system is only validated for use if the resolution factor (
) between the (R) and (S) peaks is . If , lower the column temperature by 2°C to increase chiral recognition.
Q4: How can I differentiate between the structural impurities using LC-MS? Because the target compound and its impurities have distinct ionizability profiles, LC-MS/MS (Electrospray Ionization, ESI) is the optimal tool. Below is a summarized data table for rapid identification.
Table 1: Quantitative LC-MS/MS Impurity Signatures
| Compound / Impurity Name | Origin / Mechanism | Exact Mass (Da) | ESI Mode | Primary Ion (m/z) | Typical RRT* |
| (R)-4-Nitrophenylglycine | Target API Building Block | 196.048[1] | Positive | 197.05 [M+H]⁺ | 1.00 |
| (S)-4-Nitrophenylglycine | Racemization / Epimerization | 196.048 | Positive | 197.05 [M+H]⁺ | 1.15 |
| 2-Amino-2-phenylacetic acid | Incomplete Nitration | 151.063 | Positive | 152.07 [M+H]⁺ | 0.85 |
| 4-Nitrobenzaldehyde | Strecker Precursor Residue | 151.026 | Positive | 152.03 [M+H]⁺ | 1.40 |
| 4-Nitrophenylglyoxylic acid | Oxidative Degradation | 195.016 | Negative | 194.01 [M-H]⁻ | 1.25 |
*Relative Retention Time (RRT) based on a standard C18 Reversed-Phase gradient (0.1% TFA in Water/Acetonitrile).
KBA-003: Resolution and Purification Strategies
Q5: My batch has an enantiomeric excess of only 85%. What is the most effective method to upgrade the optical purity to >99%? For industrial or large-scale laboratory recovery, multistage centrifugal extraction[3] or classical diastereomeric salt resolution are the standard approaches. For bench-scale recovery, diastereomeric crystallization using a chiral sulfonic acid (such as (+)-Camphorsulfonic acid, CSA) is highly effective.
Causality of the Method: The chiral acid reacts with the racemic amine to form two diastereomeric salts: [(R)-amine·(+)-acid] and[(S)-amine·(+)-acid]. Because diastereomers have different physical properties (specifically, lattice energies and solubility), one will selectively precipitate from the solvent matrix while the other remains in the mother liquor.
Step-by-Step Diastereomeric Resolution Protocol:
-
Salt Formation: Dissolve 1.0 equivalent of the degraded (R/S)-4-nitrophenylglycine batch in a minimal volume of aqueous ethanol (80:20 H₂O:EtOH).
-
Chiral Agent Addition: Add 1.0 equivalent of (+)-Camphorsulfonic acid.
-
Thermal Equilibration: Heat the mixture to 60°C under continuous stirring for 1 hour to ensure complete dissolution and thermodynamic equilibration.
-
Controlled Crystallization: Cool the reactor at a strictly controlled rate of 0.5°C/min down to 20°C. Rapid cooling causes kinetic trapping and co-precipitation of the undesired diastereomer, ruining optical purity.
-
Isolation: Isolate the precipitated salt via vacuum filtration. The solid cake will be highly enriched in the (R)-diastereomeric salt.
-
Free-Basing (Self-Validation): Resuspend the salt in water, adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5) using 1M NaOH. The pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid will precipitate as a free zwitterion. Confirm recovery by ensuring ee > 99% via KBA-002.
Step-by-step workflow for the diastereomeric salt resolution of racemic 4-nitrophenylglycine.
References
-
Title: 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link][1]
-
Title: Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement Source: Journal of the American Chemical Society (acs.org) URL: [Link][2]
-
Title: CN102701946A - Method for separating phenylsuccinic acid enantiomer by extraction from multi-stage centrifugal inclusion reaction (Family Citation: CN104163770B - A method for extracting and separating 4-nitrophenylglycine enantiomers) Source: Google Patents URL: [3]
Sources
- 1. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102701946A - Method for separating phenylsuccinic acid enantiomer by extraction from multi-stage centrifugal inclusion reaction - Google Patents [patents.google.com]
How to reduce racemization during the synthesis of (R)-2-Amino-2-(4-nitrophenyl)acetic acid
[1]
Ticket ID: #R-4NPG-001 Topic: Minimizing Racemization During Synthesis & Isolation Target Molecule: (R)-2-Amino-2-(4-nitrophenyl)acetic acid (D-4-Nitrophenylglycine) Status: Resolved / Guide Published[1]
Diagnostic Overview: The "Nitro Effect"
Welcome to the technical support portal. If you are observing loss of enantiomeric excess (ee) during the synthesis of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, you are likely fighting the molecule's inherent acidity.[1]
The Core Issue:
Unlike standard alkyl amino acids (e.g., Alanine), phenylglycine derivatives are prone to rapid racemization. The 4-nitro group significantly exacerbates this issue.[1] It is a strong electron-withdrawing group (EWG) that destabilizes the
Mechanism of Failure
Racemization occurs via base-catalyzed enolization .[1] Even mild bases can abstract the
Figure 1: Base-catalyzed racemization pathway. The 4-nitro group stabilizes the planar intermediate, lowering the energy barrier for racemization.
Recommended Workflow: Enzymatic Dynamic Kinetic Resolution (DKR)
Recommendation: For high optical purity (>99% ee), we strongly recommend the Hydantoinase Process over classical Strecker synthesis.
Why?
-
Mild Conditions: Operates at pH 7.5–8.5 and <40°C, avoiding the harsh hydrolysis of Strecker nitriles (which requires boiling HCl/NaOH and guarantees racemization).
-
Dynamic Kinetic Resolution (DKR): This method exploits the racemization of the starting material (hydantoin) while preserving the product.
The Protocol
The substrate is DL-5-(4-nitrophenyl)hydantoin .[1] The enzyme D-Hydantoinase is specific to the (R)-isomer.[1]
| Parameter | Specification | Reason |
| Substrate | DL-5-(4-nitrophenyl)hydantoin | Low solubility; forms a suspension.[1] |
| Enzyme 1 | D-Hydantoinase (Agrobacterium sp.)[1] | Selectively opens the (R)-hydantoin ring.[1] |
| Enzyme 2 | D-Carbamoylase | Cleaves the N-carbamoyl intermediate to free amino acid.[1] |
| pH Control | Strictly 7.8 – 8.0 | Critical: pH > 8.5 risks racemizing the product. pH < 7.5 slows the spontaneous racemization of the substrate (hydantoin), stalling yield. |
| Temperature | 30°C – 37°C | Balance between enzyme activity and thermal racemization of product.[1] |
DKR Workflow Diagram
Figure 2: The DKR cycle allows 100% theoretical yield.[1][3] The (S)-hydantoin racemizes to (R), which is irreversibly consumed by the enzyme.
Troubleshooting Chemical Resolution (Classical Route)
If you must use a chemical route (e.g., resolving racemic phenylglycine with a chiral acid like Camphorsulfonic acid), the critical failure point is the "Salt Cracking" step (liberating the free amino acid from the chiral salt).
Common User Error: "The pH Overshoot"
Users often add strong base (NaOH) to precipitate the amino acid.
-
The Error: Localized high pH (>11) at the droplet interface causes immediate racemization before the solid precipitates.
-
The Fix: Use the Isoelectric Precipitation method with weak bases.
Optimized Salt Cracking Protocol
-
Dissolution: Dissolve the chiral salt (e.g., (R)-AA
(S)-Camphorsulfonate) in water.[1] -
Neutralization: Do NOT use NaOH.[1] Use Ammonia (aq) or Triethylamine .[1]
-
Target pH: Slowly adjust pH to the molecule's Isoelectric Point (pI), typically pH 5.5 – 6.0 for this derivative.
-
Temperature: Perform this step at 0°C – 5°C .
-
Filtration: Filter immediately once precipitation is complete.[1] Do not let the "wet cake" sit in basic mother liquor.
FAQ & Troubleshooting Matrix
Q: I see a 5% drop in ee after drying the product. Why?
-
A: Thermal racemization.[1][4] If your wet cake contains residual base and you heat it in an oven, you create a "solid-state reactor" for racemization.
-
Fix: Wash the filter cake thoroughly with water (to remove base) followed by acetone (to aid drying). Dry under vacuum at <40°C.[1]
Q: Can I use the Strecker reaction and just resolve later?
-
A: Yes, but expect low yields.[1] The hydrolysis of the aminonitrile to the acid requires boiling HCl or NaOH. This guarantees a racemic mixture, meaning you discard 50% of your material during resolution.
Q: My HPLC shows a "shoulder" on the main peak.
-
A: This is likely the enantiomer. 4-Nitrophenylglycine enantiomers separate well on Crown Ether columns (e.g., Crownpak CR(+)) or Teicoplanin columns.[1] Ensure your mobile phase is acidic (Perchloric acid pH 1.5 or similar) to suppress ionization and prevent on-column racemization.[1]
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Enzymatic) | pH too low (< 7.[1]0) | Hydantoin racemization is too slow.[1] Increase pH to 7.8. |
| Low ee (Enzymatic) | pH too high (> 8.[1]5) | Product is racemizing.[1][3][4][5][6] Lower pH or reduce reaction time.[1] |
| Low ee (Chemical) | "pH shock" during workup | Use weak base (NH3) and keep T < 5°C. |
| Yellow Product turns Brown | Oxidation / Light Sensitivity | 4-nitroanilines are light sensitive.[1] Protect reactor with foil. |
References
-
Hydantoinase Process & DKR
-
Dynamic Kinetic Resolution of 5-substituted hydantoins. This is the foundational industrial method for producing D-phenylglycine derivatives (including 4-nitro).[1]
-
Source: (General reference for hydantoinase mechanism).[1]
- Specific application to phenylglycines: Bommarius, A. S., et al. "Hydantoinase/carbamoylase-catalyzed synthesis of optically active -amino acids." Tetrahedron: Asymmetry.
-
-
Racemization Mechanisms
-
Analytical Methods
-
Synthesis Protocols
- Strecker Synthesis limit
-
Source: [1]
(Note: For specific industrial SOPs, consult the internal safety data sheets regarding the handling of 4-nitro compounds, as they are potential sensitizers.)
Sources
- 1. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. princeton.edu [princeton.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Kinetic Resolution of Aldehydes by Hydroacylation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of the Strecker synthesis for aromatic amino acids
Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As application scientists, we understand that translating the classical Strecker reaction to complex aromatic substrates often introduces bottlenecks in yield, chemoselectivity, and enantiomeric excess (ee).
This guide is engineered to provide researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and robust mechanistic insights to optimize the Strecker synthesis of aromatic α-amino acids.
SECTION 1: Mechanistic Troubleshooting & FAQs
Q1: Why are my yields of aromatic α-aminonitriles consistently low compared to aliphatic substrates? Analysis & Causality: Aromatic aldehydes, particularly those with electron-donating substituents (e.g., methoxy groups), exhibit reduced electrophilicity at the carbonyl carbon due to resonance stabilization from the aromatic ring. This thermodynamic sink slows down initial imine formation and subsequent nucleophilic attack by the cyanide ion. Furthermore, methylene-flanked aromatic aldehydes (such as 3-phenylpropanal) are highly prone to enolization. Under standard Strecker conditions, these substrates undergo aldol-type self-condensation, forming polymeric byproducts and drastically reducing the yield of the desired carbonitrile[1]. Corrective Action: Shift from uncatalyzed conditions to a Lewis acid-mediated pathway. Utilizing an N-heterocyclic carbene (NHC)-amidate Palladium(II) complex lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine intermediate, driving conversion to >95% at room temperature without triggering aldol condensation[2].
Q2: How can I achieve high enantiomeric excess (ee) without relying on hazardous cryogenic hydrocyanation? Analysis & Causality: Traditional asymmetric Strecker reactions often require cryogenic temperatures (e.g., -75 °C) and highly volatile, toxic cyanide sources like HCN or TMSCN in methanol to maintain stereocontrol[3]. Corrective Action: Implement a Crystallization-Induced Asymmetric Transformation (CIAT) . By utilizing a chiral auxiliary such as (R)-phenylglycine amide in an aqueous medium at elevated temperatures (70 °C), the system undergoes dynamic epimerization. Because the (S,S)-diastereoisomer is significantly less soluble, it selectively precipitates out of the equilibrium mixture. According to Le Chatelier's principle, this precipitation continuously shifts the equilibrium, funneling the racemic mixture into a single diastereomer with >99:1 diastereomeric ratio (dr)[4].
Q3: Homogeneous Lewis acids complicate my downstream purification. Are there scalable heterogeneous alternatives? Analysis & Causality: Yes. While homogeneous catalysts like PdCl₂ or Cu(OTf)₂ are effective, separating the metal from the highly polar α-aminonitrile can be tedious and result in product loss. Corrective Action: Mesoporous borosilicate (B-MCM-41) acts as an exceptional heterogeneous catalyst. The high surface area and tunable Lewis acidity of the boron sites efficiently catalyze the three-component Strecker reaction of aromatic aldehydes. It provides excellent yields (up to 97%) and can be recovered via simple filtration, retaining reactivity for at least 5 cycles[5].
SECTION 2: Diagnostic Workflows
Diagnostic workflow for troubleshooting low yields in aromatic Strecker synthesis.
Mechanistic pathway of Crystallization-Induced Asymmetric Transformation (CIAT).
SECTION 3: Validated Experimental Protocols
Protocol A: High-Yield Three-Component Strecker Reaction via NHC-Pd(II) Catalysis
Target: Rapid, high-yield synthesis of racemic aromatic α-aminonitriles avoiding harsh conditions.
-
Preparation: In a flame-dried Schlenk tube, combine the aromatic aldehyde (0.2 mmol), amine (0.2 mmol), and anhydrous sodium sulfate (100 mg, 0.7 mmol) in 1 mL of anhydrous CH₂Cl₂[6].
-
Catalyst Addition: Add 3 mol% of the NHC-amidate Palladium(II) complex. Causality: The Pd(II) center acts as a water-stable Lewis acid, coordinating to the imine nitrogen. This prevents the hydrolysis of the imine back to the aldehyde while simultaneously activating it for cyanation[6].
-
Cyanation: Dropwise, add trimethylsilyl cyanide (TMSCN) (0.4 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours. Self-Validation Check: Monitor via TLC. Complete consumption of the UV-active aromatic aldehyde and the appearance of a new, lower
spot indicates successful conversion. -
Isolation: Quench the reaction, filter out the sodium sulfate, and purify the crude mixture via silica gel chromatography (gradient elution: hexanes/ethyl acetate) to obtain the pure α-aminonitrile[6].
Protocol B: Asymmetric Synthesis of Enantiopure α-Arylglycines via CIAT
Target: 100% theoretical yield of a single enantiomer using safe, aqueous cyanide sources.
-
Imine Formation: Prepare a solution of the aryl-aldehyde (e.g., 4-chlorobenzaldehyde) and the chiral auxiliary (R)-phenylglycine amide in a water solvent system[4].
-
Cyanation: Add an aqueous solution of NaCN and acetic acid at 23–28 °C. Causality: Using NaCN in water is vastly safer than handling gaseous HCN or TMSCN. The acetic acid acts as a proton source to generate the necessary HCN in situ at a controlled rate[4].
-
Dynamic Epimerization: Heat the mixture to 70 °C and stir for 24 hours. Causality: At 70 °C, the cyanation is reversible. The soluble diastereomers rapidly interconvert. The highly crystalline (R,S)-diastereoisomer selectively precipitates, driving the equilibrium forward[4].
-
Harvesting: Cool the mixture to 30 °C to maximize precipitation. Filter the crystals and wash with cold water. Self-Validation Check: The precipitation is a visual confirmation of CIAT. Analyze the filtered crystals via ¹H NMR; a dr > 99:1 is confirmed by a single distinct α-proton singlet, with the complete absence of the minor epimer's signals[7],[4].
-
Hydrolysis: Reflux the isolated α-aminonitrile in 6 M aqueous HCl. This simultaneously cleaves the chiral auxiliary and hydrolyzes the nitrile group, yielding the enantiopure (S)-α-arylglycine[7].
SECTION 4: Quantitative Benchmarking
Table 1: Comparison of Catalytic Systems for Aromatic Strecker Synthesis
| Methodology / Catalyst | Cyanide Source | Substrate Scope | Conditions | Yield (%) | Stereoselectivity |
| NHC-Amidate Pd(II) [6] | TMSCN | Aromatic & Aliphatic Aldehydes/Ketones | CH₂Cl₂, RT, 24h | >95% | Racemic |
| B-MCM-41 (Heterogeneous) [5] | TMSCN | Aromatic & Heterocyclic Aldehydes | CH₂Cl₂, RT, Fast | 92–97% | Racemic |
| Amido-Thiourea (Organocatalyst) [3] | HCN or KCN | Aliphatic & Aromatic Imines | Toluene, -75 °C to RT | 85–99% | High ee (Enantioselective) |
| (R)-Phenylglycine Amide (CIAT) [4] | NaCN | Aryl-Aldehydes | H₂O, 70 °C, 24h | 76–93% | >99:1 dr (Diastereoselective) |
References
1.[2] Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - Organic Chemistry Portal - 2 2.[7] Asymmetric Strecker Synthesis of α-Arylglycines - The Journal of Organic Chemistry - 7 3.[5] Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by B-MCM-41 - Sciforum - 5 4.[3] Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC (National Institutes of Health) - 3 5.[6] Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis (Full Text) - PMC (National Institutes of Health) - 6 6.[1] Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC (National Institutes of Health) - 1 7.[4] Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - Organic Letters - 4
Sources
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis [organic-chemistry.org]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciforum.net [sciforum.net]
- 6. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of (R)-2-Amino-2-(4-nitrophenyl)acetic Acid Purity by NMR Spectroscopy
Executive Summary
The precise validation of (R)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (R)-4-nitrophenylglycine) is a critical checkpoint in the synthesis of semi-synthetic antibiotics and peptide mimetics. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse, it suffers from high solvent consumption, the requirement for expensive chiral columns, and the absolute need for reference standards.
This guide presents Quantitative NMR (qNMR) and Chiral Solvating Agent (CSA) NMR as superior, self-validating alternatives. By leveraging the intrinsic magnetic properties of the nuclei, researchers can determine both chemical purity (absolute quantification) and optical purity (enantiomeric excess) with a single instrument, often in under 20 minutes.
The Analytical Challenge
The target molecule presents specific challenges:
-
Zwitterionic Nature: High polarity makes it difficult to retain on standard C18 HPLC columns without ion-pairing agents.
-
Chromophores: While the nitro group provides UV absorbance, response factors vary significantly from impurities, skewing HPLC area-% integration.
-
Enantiomeric Drift: The benzylic proton at the
-position is susceptible to racemization under basic conditions; rapid, non-destructive analysis is essential.
Comparative Analysis: NMR vs. HPLC vs. Polarimetry
The following table objectively compares the proposed NMR methodology against traditional alternatives for this specific substrate.
| Feature | qNMR (Proposed) | Chiral HPLC | Polarimetry |
| Primary Output | Absolute Purity (Mass %) & Molar Ratio | Relative Purity (Area %) | Specific Rotation |
| Reference Standard | Not Required (Internal Standard used) | Required (Must match analyte) | N/A |
| Enantiomeric Resolution | Via Chiral Solvating Agent (CSA) | Via Chiral Stationary Phase | None (Aggregate value only) |
| Speed | < 20 mins (No equilibration) | 30–60 mins (Column equilibration) | < 10 mins |
| Accuracy | Low (Affected by impurities) | ||
| Solvent Cost | Low (0.6 mL deuterated solvent) | High (Liters of mobile phase) | Low |
| Structural Insight | High (Identifies impurities) | Low (Retention time only) | None |
Methodology 1: Chemical Purity via qNMR[1][2][3][4][5][6]
Principle: The integrated signal intensity in NMR is directly proportional to the number of nuclei.[1][2][3][4] By adding a known mass of a high-purity Internal Standard (IS), the absolute purity of the analyte is calculated mathematically, independent of its UV response factor.
Experimental Protocol
1. Solvent Selection:
-
Recommended: DMSO-
or D O + DCl. -
Rationale: The target is a zwitterionic amino acid. DMSO-
provides excellent solubility and separates the exchangeable protons (NH /COOH) from the signal of interest.
2. Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (Traceable Standard).
-
Rationale: Maleic acid provides a sharp singlet at
6.2 ppm (in D O) or 6.0 ppm (in DMSO), which sits in a clean window between the -proton of the analyte (~5.2 ppm) and the aromatic nitro-phenyl protons (7.6–8.2 ppm).
3. Sample Preparation:
-
Accurately weigh ~10 mg of (R)-2-Amino-2-(4-nitrophenyl)acetic acid (
) into a vial. -
Accurately weigh ~5 mg of Maleic Acid IS (
) into the same vial. -
Dissolve in 0.6 mL of DMSO-
. Ensure complete dissolution (sonicate if necessary). -
Transfer to a 5mm NMR tube.
4. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Must be of the slowest relaxing proton). -
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Spectral Width: 20 ppm (to catch all signals).
Data Interpretation
The purity (
- : Integrated Area[5]
-
: Number of protons (1 for
-H of analyte, 2 for Maleic Acid) - : Molar Mass (196.16 g/mol for analyte, 116.07 g/mol for Maleic Acid)
- : Mass weighed
- : Purity of the standard
Methodology 2: Enantiomeric Purity via CSA-NMR
Principle: Enantiomers are magnetically equivalent in an achiral environment. A Chiral Solvating Agent (CSA) forms transient diastereomeric complexes with the enantiomers, inducing "anisochrony" (splitting of signals) in the NMR spectrum.
Experimental Protocol
1. Chiral Solvating Agent:
-
Recommended:
-Cyclodextrin ( -CD). -
Rationale:
-CD is a "green" host molecule with a hydrophobic cavity that accommodates the 4-nitrophenyl ring. It works effectively in D O/NaOD buffers for amino acids.
2. Sample Preparation:
-
Prepare a stock solution of the analyte (10 mM) in D
O adjusted to pH ~9 (using NaOD) to ensure the carboxylate is anionic and the amine is neutral/deprotonated. -
Add 1.0 - 2.0 equivalents of
-Cyclodextrin. -
Transfer to NMR tube.[5]
3. Observation:
-
Focus on the
-proton doublet (or singlet depending on exchange). -
In the presence of
-CD, the (R)-enantiomer and (S)-enantiomer will exhibit distinct chemical shifts ( ppm). -
The 4-nitrophenyl aromatic protons may also split.
4. Calculation of Enantiomeric Excess (%ee):
Integrate the area of the (R)-peak (
Visualizing the Validation Workflow
The following diagram illustrates the integrated workflow for validating both purities using a single NMR spectrometer.
Figure 1: Integrated workflow for determining chemical and optical purity via NMR.
Mechanism of Chiral Recognition[9]
The following diagram details why the CSA method works, visualizing the host-guest interaction.
Figure 2: Mechanism of Chiral Recognition. The transient diastereomeric complexes (Host-R vs Host-S) have different stability constants and magnetic environments, resulting in peak separation.
Expert Insights & Troubleshooting
As an application scientist, I have observed common pitfalls in this workflow. Adhere to these guidelines to ensure data integrity:
-
The
Trap: The most common error in qNMR is insufficient relaxation delay. The aromatic protons of the nitro-group have long relaxation times ( seconds). If your delay is too short (< 10s), you will saturate the signal and underestimate the purity. Always measure first. -
Baseline Correction: Use a digital filter or manual baseline correction (Bernstein polynomial) in your processing software (TopSpin/MestReNova). A rolling baseline will distort integration values.
-
pH Sensitivity: For the CSA method with Cyclodextrins, pH is paramount. If the pH is too low (< 7), the amine is protonated (
), which may repel the hydrophobic cavity of the cyclodextrin or alter the binding geometry. Maintain pH ~9.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7][5][4][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[6][9]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[10] Wiley-Interscience. (Definitive text on Chiral Solvating Agents).
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[6][4][9] Trends in Analytical Chemistry. (Review of qNMR protocols).
-
Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews. (Mechanism of amino acid binding).
Sources
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 9. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to (R)-2-Amino-2-(4-nitrophenyl)acetic Acid and its Analogs as Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral building blocks are the foundational elements that enable the construction of complex, enantiomerically pure molecules.[1] Among these, non-proteinogenic amino acids and their derivatives have emerged as particularly versatile synthons. This guide provides an in-depth technical comparison of (R)-2-Amino-2-(4-nitrophenyl)acetic acid with its close structural analogs, (R)-phenylglycine and (R)-2-Amino-2-(4-chlorophenyl)acetic acid. We will explore their intrinsic properties and evaluate their performance in a key application of asymmetric synthesis: the diastereoselective alkylation of enolates using derived chiral auxiliaries.
Introduction to Phenylglycine-Based Chiral Building Blocks
(R)-phenylglycine and its para-substituted derivatives are a class of non-proteinogenic amino acids that are pivotal in the synthesis of a wide array of pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin.[2][3] Their utility stems from the presence of a stereogenic center at the α-carbon, which can be leveraged to induce chirality in subsequent chemical transformations. The para-substituent on the phenyl ring—be it a hydrogen, a chloro group, or a nitro group—significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and the stereochemical outcome of the reactions in which it participates.
Physicochemical Properties: A Comparative Analysis
The choice of a chiral building block is often guided by its physical and chemical properties, which can impact solubility, reactivity, and ease of handling. The table below provides a comparative summary of the key physicochemical properties of (R)-2-Amino-2-(4-nitrophenyl)acetic acid and its selected analogs.
| Property | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | (R)-phenylglycine | (R)-2-Amino-2-(4-chlorophenyl)acetic acid |
| Molecular Formula | C₈H₈N₂O₄ | C₈H₉NO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 196.16 g/mol [4] | 151.16 g/mol [5] | 185.61 g/mol [6] |
| Appearance | White to off-white crystalline powder | White crystalline powder | White to off-white crystalline powder[7] |
| Melting Point | Not readily available | 300 °C (decomposes) | 145-150 °C[7] |
| pKa (Predicted) | Not readily available | 1.83 (COOH), 9.15 (NH₃⁺) | 1.81 (COOH)[7] |
| Solubility | Soluble in aqueous base | Sparingly soluble in water, soluble in dilute acid and base | Soluble in water and alcohol[7] |
The electronic nature of the para-substituent plays a crucial role in modulating the properties of these amino acids. The electron-withdrawing nitro group in (R)-2-Amino-2-(4-nitrophenyl)acetic acid is expected to increase the acidity of the carboxylic acid and the amine protons compared to the unsubstituted phenylglycine. Conversely, the chloro group in (R)-2-Amino-2-(4-chlorophenyl)acetic acid, being less electron-withdrawing than the nitro group, will have a more moderate effect. These differences in electronic properties can have a profound impact on the performance of these molecules as chiral auxiliaries.
Performance in Asymmetric Synthesis: Diastereoselective Alkylation via Oxazolidinone Auxiliaries
A powerful and widely adopted strategy in asymmetric synthesis is the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[8] Oxazolidinones, particularly those popularized by David Evans, are a class of highly effective chiral auxiliaries that can be readily prepared from amino alcohols, which in turn can be derived from amino acids.[][10] For this comparative analysis, we will consider the hypothetical application of oxazolidinones derived from our three phenylglycine analogs in a diastereoselective alkylation reaction, a fundamental C-C bond-forming transformation.[11]
The general workflow for such a process is outlined below:
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Causality of Stereochemical Control
The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring (derived from the phenylglycine analog). The bulky phenyl or substituted phenyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer. The electronic nature of the para-substituent can influence the conformation of the enolate and the transition state, further modulating the diastereoselectivity.
Comparative Performance Data (Predicted)
| Chiral Auxiliary Derived From | Expected Yield | Expected Diastereomeric Ratio (d.r.) | Rationale for Predicted Performance |
| (R)-2-Amino-2-(4-nitrophenyl)acetic acid | Good to Excellent | >98:2 | The strongly electron-withdrawing nitro group is anticipated to enhance the stability of the enolate and potentially lead to a more ordered transition state, resulting in very high diastereoselectivity. |
| (R)-phenylglycine | Excellent | >95:5 | The unsubstituted phenyl group provides significant steric bulk, leading to high levels of diastereoselectivity. This is a well-established and reliable system.[14][15] |
| (R)-2-Amino-2-(4-chlorophenyl)acetic acid | Excellent | >97:2 | The chloro-substituted phenyl group offers a similar steric profile to the unsubstituted phenyl group, with a moderate electronic effect. High diastereoselectivity is expected. |
It is important to note that these are predicted outcomes, and actual results may vary depending on the specific substrate, electrophile, and reaction conditions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a chiral oxazolidinone auxiliary from a generic (R)-phenylglycine analog and its subsequent use in a diastereoselective alkylation reaction.
Protocol 1: Synthesis of (R)-4-Phenyl-2-oxazolidinone (from (R)-phenylglycine)
Caption: Experimental workflow for the synthesis of (R)-4-Phenyl-2-oxazolidinone.
Materials:
-
(R)-phenylglycine (or para-substituted analog)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Hexane
Procedure:
-
Reduction to Amino Alcohol: To a solution of (R)-phenylglycine (1.0 eq) in a mixture of THF and water, add sodium borohydride (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 16 hours.
-
Cool the reaction to 0 °C and cautiously quench with acetone.
-
Acidify the mixture with concentrated HCl to pH ~1.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-amino-2-phenylethanol.
-
Oxazolidinone Formation: Dissolve the crude amino alcohol in toluene.
-
Add diethyl carbonate (1.5 eq) and potassium carbonate (0.1 eq).
-
Reflux the mixture with a Dean-Stark trap for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate and recrystallize the crude product from a mixture of toluene and hexane to afford the pure (R)-4-phenyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
Procedure:
-
N-Acylation: To a solution of the (R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes, then add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the N-propionyl oxazolidinone.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Stir for 30 minutes, then add benzyl bromide (1.2 eq).
-
Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion
(R)-2-Amino-2-(4-nitrophenyl)acetic acid and its analogs, (R)-phenylglycine and (R)-2-Amino-2-(4-chlorophenyl)acetic acid, are valuable and versatile chiral building blocks in asymmetric synthesis. The choice between them depends on the specific requirements of the synthetic target and the desired electronic properties of the intermediate and final products. The electron-withdrawing nitro group of (R)-2-Amino-2-(4-nitrophenyl)acetic acid offers the potential for enhanced stereocontrol in certain applications, making it a compelling option for challenging synthetic transformations where high diastereoselectivity is paramount. The well-established performance of (R)-phenylglycine and the balanced properties of (R)-2-Amino-2-(4-chlorophenyl)acetic acid ensure their continued importance in the synthetic chemist's toolbox. This guide provides a framework for the rational selection and application of these powerful chiral synthons in the pursuit of complex, enantiomerically pure molecules.
References
- Shaaban, M. R., El-Sayed, R., & El-Kashef, H. S. (2014). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron: Asymmetry, 25(1), 18-24.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives.
-
PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- van den Berg, M. A., Minnaard, A. J., & Feringa, B. L. (2001). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 42(44), 7849-7851.
- Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
- Sibi, M. P., & Liu, M. (2001). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Journal of the American Chemical Society, 123(34), 8444-8445.
- BenchChem. (2025). A Comparative Guide: [Amino(phenyl)methyl]phosphonic Acid and its Carboxylic Acid Analog, Phenylglycine.
- BenchChem. (2025). Physical and chemical properties of (R)-4-Chlorophenylglycine.
- ResearchGate. (2025). ChemInform Abstract: (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from Williams College Chemistry Department website.
- ResearchGate. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
- ResearchGate. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- BenchChem. (2025). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.
- ResearchGate. (2001). Towards biocatalytic synthesis of beta-lactam antibiotics.
- Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents.
- RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(35), 30498-30551.
- Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- ANU Open Research. (2018). Enantioselective oxa‐Diels–Alder Sequences of Dendralenes.
- BenchChem. (2025). An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
- ResearchGate. (2025). Enantioselective Organocatalytic Diels-Alder Reactions.
-
PubMed. (2011). Enantioselective Diels-Alder reactions of enals and alkylidene diketones catalyzed by N-heterocyclic carbenes. Retrieved from [Link]
- ScienceDirect. (2001). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.
- NIST. (n.d.). (R)-(-)-2-Phenylglycine.
-
PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1995). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. Retrieved from [Link]
- MDPI. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369.
- ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- ResearchGate. (2019). Phosphonic Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds.
-
Organic Chemistry Portal. (2002). Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes. Retrieved from [Link]
-
PMC. (2020). Special Issue: Development of Asymmetric Synthesis. Retrieved from [Link]
-
MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]
-
PubMed. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Retrieved from [Link]
-
MDPI. (2023). [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. Retrieved from [Link]
-
Beilstein Journals. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]
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Cost-benefit analysis of different synthesis methods for (R)-2-Amino-2-(4-nitrophenyl)acetic acid
The following guide provides an in-depth cost-benefit analysis of synthesis methods for (R)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as D-4-nitrophenylglycine ). This compound is a critical chiral building block, structurally analogous to D-phenylglycine and D-4-hydroxyphenylglycine, which are essential side chains for semi-synthetic antibiotics (e.g., cephalosporins).
Executive Summary
The synthesis of (R)-2-Amino-2-(4-nitrophenyl)acetic acid presents a classic dilemma in process chemistry: choosing between classical resolution (low-tech, labor-intensive), asymmetric synthesis (high-tech, reagent-heavy), and biocatalysis (green, scalable, high-yield).
For industrial applications requiring high enantiomeric excess (ee >99%) and low environmental impact, the Chemo-Enzymatic Hydantoinase Process is the superior method due to its ability to bypass the 50% yield limit of classical resolution via Dynamic Kinetic Resolution (DKR). However, for smaller-scale discovery chemistry, Classical Resolution using (+)-10-Camphorsulfonic acid (CSA) remains a robust, low-capital-expenditure option.
Method 1: The Chemo-Enzymatic Hydantoinase Process (Dynamic Kinetic Resolution)
Best For: Industrial Scale-up, Green Chemistry Compliance, Cost Efficiency at Scale.
The Mechanism
This method utilizes a multi-enzyme cascade to convert a racemic starting material (5-(4-nitrophenyl)hydantoin) exclusively into the (R)-amino acid. Unlike classical resolution, which discards the (S)-enantiomer, this process continuously racemizes the unreacted (S)-hydantoin, allowing for a theoretical 100% yield .
Key Enzymes:
-
D-Hydantoinase: Selectively hydrolyzes the D-hydantoin ring to N-carbamoyl-D-amino acid.
-
Hydantoin Racemase: Rapidly interconverts the L-hydantoin to D-hydantoin.
-
D-Carbamoylase: Decarbamoylates the intermediate to the free D-amino acid.
Experimental Protocol
Step 1: Synthesis of Substrate (Racemic 5-(4-nitrophenyl)hydantoin)
-
Reagents: 4-Nitrobenzaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).
-
Conditions: Reflux in 50% ethanol/water at 60°C for 4 hours (Bucherer-Bergs reaction).
-
Isolation: Acidify to pH 2. The hydantoin precipitates as a yellow solid. Yield: ~85-90%.[1][2]
Step 2: Enzymatic Transformation (DKR)
-
Reaction Medium: Phosphate buffer (100 mM, pH 8.0) containing 1 mM MnCl₂ (cofactor).
-
Biocatalyst: Immobilized Arthrobacter crystallopoietes or Pseudomonas sp. cells co-expressing D-hydantoinase, D-carbamoylase, and hydantoin racemase.
-
Process: Suspend 5-(4-nitrophenyl)hydantoin (50 g/L) in the buffer. Incubate at 40°C with gentle stirring under nitrogen atmosphere (to prevent oxidation of sensitive cofactors, though nitro groups are stable).
-
Monitoring: Monitor consumption of hydantoin and formation of amino acid via HPLC (Chiralpak MA(+) column).
-
Workup: Filter off immobilized enzyme (recyclable). Acidify filtrate to isoelectric point (pH ~6.0) to precipitate (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Pathway Visualization
Caption: The Hydantoinase process couples racemization with stereoselective hydrolysis, driving the equilibrium toward the desired (R)-product.
Method 2: Classical Chemical Resolution
Best For: Laboratory Scale, Low Initial Investment, Non-Specialized Equipment.
The Mechanism
Classical resolution relies on the formation of diastereomeric salts using a chiral acid. For phenylglycine derivatives, (+)-10-Camphorsulfonic acid (CSA) is the industry standard resolving agent. The (R)-amine forms a less soluble salt with (+)-CSA, which crystallizes out, leaving the (S)-amine in solution.
Experimental Protocol
-
Racemic Synthesis: Synthesize racemic 2-amino-2-(4-nitrophenyl)acetic acid via standard Strecker reaction (4-nitrobenzaldehyde + NaCN + NH₄Cl, followed by acid hydrolysis).
-
Salt Formation:
-
Dissolve racemic amino acid (10 g) in water/methanol (1:1) at 80°C.
-
Add (+)-10-Camphorsulfonic acid (1.0 eq).
-
Stir until clear, then cool slowly to 20°C over 6 hours.
-
-
Crystallization: The (R)-amine[2]·(+)-CSA salt precipitates.[3]
-
Filtration & Wash: Filter the crystals and wash with cold methanol.
-
Liberation: Suspend the salt in water and adjust pH to 6-7 with NaOH. The free (R)-amino acid precipitates.[4]
-
Recycling: The mother liquor containing the (S)-isomer must be racemized (reflux with acetic anhydride or strong base) to be reused, otherwise, the maximum yield is 50%.
Pathway Visualization
Caption: Classical resolution separates enantiomers based on the differential solubility of their diastereomeric salts.[3]
Method 3: Asymmetric Strecker Synthesis
Best For: Research/Discovery, High Precision, Avoiding Biological Contaminants.
The Mechanism
This method installs the chiral center directly during the carbon-carbon bond formation using a chiral auxiliary (e.g., (R)-phenylglycine amide ) or a chiral catalyst (e.g., Thiourea/BINOL derivatives).
Experimental Protocol (Chiral Auxiliary Route)
-
Imine Formation: React 4-nitrobenzaldehyde with (R)-phenylglycine amide in methanol to form the chiral imine.
-
Strecker Reaction: Add TMSCN (Trimethylsilyl cyanide) at -20°C. The chiral auxiliary directs the cyanide attack to the Re-face.
-
Hydrolysis: The resulting aminonitrile is hydrolyzed with 6M HCl.
-
Auxiliary Removal: Hydrogenolysis (H₂/Pd-C) is typically used to cleave the benzyl-like auxiliary. Note: For nitro compounds, care must be taken as H₂/Pd-C will also reduce the nitro group to an amine. An alternative oxidative cleavage or non-reductive auxiliary (like sulfinamide) is preferred for nitro-substrates.
Critical Caution: Standard hydrogenolysis conditions will reduce the 4-nitro group to a 4-amino group. If the nitro group must be preserved, Ellman's auxiliary (tert-butanesulfinamide) is the superior choice, as the sulfinyl group is cleaved with mild acid (HCl/MeOH) without affecting the nitro group.
Comparative Analysis: Data & Metrics[2]
| Metric | Hydantoinase Process (Enzymatic) | Classical Resolution (CSA) | Asymmetric Strecker (Auxiliary) |
| Theoretical Yield | 100% (via DKR) | 50% (per pass) | >90% |
| Enantiomeric Excess (ee) | >99% | >98% (after recrystallization) | 90-98% |
| Cost of Reagents | Low (Urea, Benzaldehyde) | Medium (CSA is recyclable) | High (Chiral auxiliaries/catalysts) |
| Atom Economy | High | Low (Resolving agent stoichiometry) | Medium |
| Scalability | Excellent (Industrial Standard) | Good | Moderate (Chromatography often needed) |
| Environmental Impact | Low (Water-based, mild temp) | High (Solvent waste, acid/base) | High (Cyanide toxicity, solvents) |
| Complexity | High (Requires enzyme source) | Low (Standard glassware) | High (Strict temp/moisture control) |
Recommendation
-
For Industrial Production: Adopt the Hydantoinase Process . The ability to utilize the entire racemic mixture via dynamic kinetic resolution makes it the only economically viable option for multi-ton manufacturing. The 4-nitro substituent is compatible with standard hydantoinase enzymes used for phenylglycine production.
-
For Lab-Scale/Early Phase: Use Classical Resolution with CSA . It is robust, requires no assay development for enzymes, and the resolving agent is commercially available and inexpensive.
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid. 6[3][7][8]
-
Altenbuchner, J., et al. (2001). The hydantoinase process: Dynamic kinetic resolution for the production of D-amino acids. ResearchGate. 9[2][3][7][8][10]
-
Vries, T., et al. (1998). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. Tetrahedron: Asymmetry.[11] 12
-
University of Groningen. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. 13[2][3][8]
-
PubChem. (2021).[14] 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4.[14][15] National Library of Medicine. 14
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Cross-validation of purity results for (R)-2-Amino-2-(4-nitrophenyl)acetic acid using HPLC and elemental analysis
In the development of active pharmaceutical ingredients (APIs) and complex chiral therapeutics, the absolute purity of building blocks is non-negotiable. (R)-2-Amino-2-(4-nitrophenyl)acetic acid (Chemical Formula: C₈H₈N₂O₄) is a critical chiral intermediate. In the modern analytical laboratory, quality control is driven by the "Big Three" pillars: Compliance, Purity, and Performance[1].
Relying on a single analytical technique introduces a significant vulnerability into the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is the gold standard for resolving organic impurities, but it is effectively blind to inorganic salts and co-crystallized moisture[2]. Conversely, Elemental Analysis (EA) provides absolute mass fraction data but lacks the structural specificity to differentiate between isomers or structurally similar organic contaminants[2].
As a Senior Application Scientist, I designed this guide to establish a self-validating, orthogonal protocol. By cross-verifying the chromatographic purity (HPLC) with the absolute elemental composition (CHN Analysis), we create a closed-loop validation system that guarantees the integrity of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Theoretical Framework & Causality
Why is orthogonal cross-validation strictly necessary?
HPLC separates compounds based on their interaction with a stationary phase, yielding an "Area %" purity. However, if a synthetic byproduct lacks a chromophore, or if the sample contains an inorganic salt (e.g., NaCl remaining from a neutralization step), HPLC will report a falsely inflated purity[2].
Elemental analysis (combustion analysis) measures the exact mass percentages of Carbon, Hydrogen, and Nitrogen. Because inorganic salts and moisture alter the global mass without adding to the C/H/N signals proportionally, EA acts as a definitive gatekeeper against non-chromophoric adulterants[2]. For this reason, major chemical societies strictly require elemental analysis results to fall within ±0.4% of the calculated theoretical value to unequivocally confirm >95% sample purity[3]. Together with quantitative NMR (qNMR), HPLC and EA form the established triad of purity documentation[4].
Caption: Workflow for orthogonal purity cross-validation using HPLC and Elemental Analysis.
Experimental Protocols: Self-Validating Systems
Methodology A: High-Performance Liquid Chromatography (HPLC)
Objective: Determine chromatographic purity and detect structurally related organic impurities.
Causality of Experimental Choices:
-
Column Selection: A reversed-phase C18 column (250 x 4.6 mm, 5 µm) is selected for general organic impurity profiling. (Note: To specifically determine enantiomeric excess, a chiral stationary phase like Chiralpak would be substituted, but C18 is standard for bulk chemical purity).
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile. The TFA suppresses the ionization of the carboxylic acid group on the amino acid, ensuring sharp, symmetrical peaks rather than broad, tailing elution profiles.
-
Detection: UV at 270 nm. The 4-nitrophenyl group provides a highly conjugated chromophore in this region, maximizing the signal-to-noise ratio for the primary analyte.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10.0 mg of (R)-2-Amino-2-(4-nitrophenyl)acetic acid in 10 mL of the initial mobile phase (1.0 mg/mL concentration). Filter through a 0.22 µm PTFE syringe filter.
-
System Equilibration: Flush the C18 column with 90% Aqueous (0.1% TFA) / 10% Acetonitrile at 1.0 mL/min until the UV baseline stabilizes.
-
Injection & Elution: Inject 10 µL of the sample. Run a gradient elution, ramping the Acetonitrile composition from 10% to 90% over 20 minutes to forcefully elute any strongly retained hydrophobic impurities.
-
Integration: Integrate all peaks with a signal-to-noise ratio > 3. Calculate purity as (Main Peak Area / Total Peak Area) × 100.
Methodology B: CHN Elemental Analysis
Objective: Confirm the absolute mass fraction of C, H, and N to detect non-chromophoric impurities (e.g., salts, silica, moisture).
Causality of Experimental Choices:
-
Microbalance Weighing: Because the final elemental percentages are calculated directly from the initial sample mass, weighing errors are the single largest source of variance. A highly accurate microbalance (resolution to 1 µg) is strictly required[5].
-
Combustion Temperature: The furnace is set to >950°C in an oxygen-rich environment. This ensures complete oxidation of the heavily conjugated nitrophenyl ring, preventing soot formation which would artificially lower the %C result.
Step-by-Step Protocol:
-
Calibration: Calibrate the CHNSO analyzer using a high-purity standard (e.g., sulfanilamide) to establish accurate response factors for CO₂, H₂O, and NOₓ gases.
-
Sample Preparation: Accurately weigh 1.500 to 2.000 mg of the thoroughly dried (R)-2-Amino-2-(4-nitrophenyl)acetic acid into a combustible tin capsule. Crimp the capsule tightly to exclude atmospheric air[5].
-
Combustion: Drop the capsule into the combustion furnace (950°C). The tin oxidizes, creating an exothermic flash that briefly raises the local temperature to ~1800°C, ensuring complete atomization of the sample.
-
Reduction & Separation: Pass the combustion gases over a copper reduction column to convert NOₓ species to N₂. Separate the resulting gases (N₂, CO₂, H₂O) using a specialized gas chromatography column.
-
Detection: Quantify the gases using a Thermal Conductivity Detector (TCD) and compare the experimental mass fractions against theoretical values.
Data Presentation & Comparative Analysis
To validate the synthesized batch of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, we calculate the theoretical mass fractions based on its molar mass (196.16 g/mol ):
-
Carbon: (96.088 / 196.16) × 100 = 48.98%
-
Hydrogen: (8.064 / 196.16) × 100 = 4.11%
-
Nitrogen: (28.014 / 196.16) × 100 = 14.28%
The following table summarizes the cross-validation data from a recent analytical run:
| Parameter | Analytical Method | Experimental Result | Theoretical / Target | Deviation / Status |
| Chromatographic Purity | HPLC (UV @ 270 nm) | 99.85% (Area) | > 99.0% | Pass |
| Carbon Content (%C) | Elemental Analysis | 48.82% | 48.98% | -0.16% (Pass ) |
| Hydrogen Content (%H) | Elemental Analysis | 4.15% | 4.11% | +0.04% (Pass ) |
| Nitrogen Content (%N) | Elemental Analysis | 14.19% | 14.28% | -0.09% (Pass ) |
Discussion of Results
The HPLC data indicates an exceptionally high organic purity of 99.85%. However, if the sample contained 5% residual sodium chloride from the synthesis workup, the HPLC would still read 99.85% because NaCl is invisible to the UV detector.
This is where the Elemental Analysis data acts as the ultimate validator. If 5% NaCl were present, the experimental Carbon content would drop proportionally to approximately 46.5%. Because our experimental %C (48.82%) deviates from the theoretical value by only -0.16%—well within the stringent ±0.4% threshold mandated for publication and API characterization[3]—we can definitively conclude that the sample is free of hidden inorganic contaminants.
Conclusion
True purity verification requires an orthogonal approach. While HPLC provides unparalleled insight into organic and structural impurities, Elemental Analysis grounds those findings in absolute mass reality. By cross-validating these techniques, researchers can confidently advance compounds like (R)-2-Amino-2-(4-nitrophenyl)acetic acid through the drug development pipeline, ensuring both safety and experimental reproducibility.
References
-
[3] Characterising new chemical compounds & measuring results - The Royal Society. 3
-
[5] CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. 5
-
[4] Determining and reporting purity of organic molecules: why qNMR - PubMed. 4
-
[2] Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). 2
-
[1] Elemental Analysis for Compliance, Purity, and Performance - Lab Manager. 1
Sources
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- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-2-(4-nitrophenyl)acetic acid
This document provides an in-depth, procedural guide for the safe and compliant disposal of (R)-2-Amino-2-(4-nitrophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the fundamental principles behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. The procedures outlined are based on established best practices for handling nitro-aromatic and amino acid compounds.
Core Principles: Understanding the Hazard Profile
(R)-2-Amino-2-(4-nitrophenyl)acetic acid combines the structural features of an amino acid with a nitro-aromatic group. This unique combination dictates its hazard profile and, consequently, its disposal requirements.
-
Nitro-Aromatic Moiety : Aromatic nitro compounds are recognized for their potential hazards. They can be strong oxidizing agents and may react vigorously, sometimes leading to detonation, especially when mixed with reducing agents or bases.[1] Many compounds in this class are also investigated for potential carcinogenicity.[1] The presence of the nitro group necessitates that this compound be treated as a reactive and potentially toxic hazardous waste.
-
Amino Acid Moiety : While the amino acid group itself is fundamental to biology, its presence here does not diminish the hazards of the nitro-aromatic ring. The primary concern in the catabolism of amino acids is the safe removal and disposal of the nitrogen group, which in biological systems is managed through the urea cycle.[2][3][4] In a laboratory waste context, this nitrogenous organic compound requires controlled destruction, typically via incineration, to prevent environmental release.
Given these characteristics, all waste streams containing (R)-2-Amino-2-(4-nitrophenyl)acetic acid—including pure compound, contaminated consumables, and solutions—must be classified and handled as hazardous waste.[1][5]
Essential Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE to prevent exposure. The rationale for each piece of equipment is critical for compliance and safety.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or accidental aerosolization of the solid powder, which can cause serious eye irritation.[6][7][8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact. Compounds of this nature can cause skin irritation or be absorbed through the skin.[1][6][7] |
| Body Protection | A standard laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95). | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[1][9][10] |
Always work within a well-ventilated area, preferably a chemical fume hood, when handling the solid compound or preparing waste containers.[5] Ensure an eyewash station and safety shower are readily accessible.[6]
Step-by-Step Disposal Protocol
The proper disposal of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is a multi-step process that ensures safety from the point of generation to final collection by a licensed waste disposal service.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions within a waste container.
-
Identify as Hazardous Waste : All unused product and materials contaminated with (R)-2-Amino-2-(4-nitrophenyl)acetic acid (e.g., gloves, weighing papers, pipette tips, contaminated absorbent pads) must be treated as hazardous waste.[1]
-
Avoid Incompatibles : Do NOT mix this waste with strong oxidizing agents or strong bases.[6] Aromatic nitro compounds can form unstable, potentially explosive mixtures in the presence of a base.[1]
Step 2: Containerization
The choice and handling of the waste container are critical for preventing leaks and ensuring safe storage.
-
Primary Container (Solids) : Collect the solid waste compound and grossly contaminated items (like weighing boats) in a dedicated, clean, and compatible container with a tightly sealing lid.[1][5] The container must be made of a material that will not react with the chemical.
-
Contaminated Materials (Sharps and Labware) : Place contaminated disposable items such as gloves, wipes, and bench paper in a designated, clearly labeled, and sealed plastic bag or a dedicated solid hazardous waste container.[1][10]
-
Keep Containers Closed : Waste containers must remain sealed at all times except when waste is being added.[1][10] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Affix a Hazardous Waste Label : As soon as the first item of waste is placed in the container, affix a hazardous waste label.[1]
-
Complete All Fields : The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-2-Amino-2-(4-nitrophenyl)acetic acid." Do not use abbreviations.
-
The specific hazards (e.g., "Toxic," "Oxidizer").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage (Satellite Accumulation Area)
Proper interim storage within the lab prevents accidents and ensures compliance.
-
Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1]
-
Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[1]
-
Secure Location : The storage area should be secure and away from general laboratory traffic and incompatible materials.[1]
Step 5: Final Disposal
Laboratory personnel should never attempt to treat or neutralize this type of chemical waste.
-
Professional Disposal Service : Arrange for collection by a licensed hazardous waste disposal company.[5][11] Provide the service with a copy of the Safety Data Sheet (SDS) for the compound or a similar one if a specific sheet is unavailable.
-
Incineration : The recommended final disposal method for nitrogenous and aromatic nitro compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides (NOx) produced.[5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Spill and Emergency Procedures
In the event of a spill, a calm and systematic response is crucial to mitigate exposure and contamination.
-
Minor Spill (Solid) :
-
Alert Personnel : Immediately alert others in the area.
-
Don PPE : Ensure you are wearing the full required PPE, including respiratory protection.
-
Control Dust : Do NOT dry sweep. If necessary, gently dampen the powder with water to prevent it from becoming airborne.[9]
-
Clean-Up : Use an inert absorbent material (e.g., vermiculite, sand) to carefully scoop the material into a designated hazardous waste container.[9][10]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water.[1]
-
Dispose of Cleanup Materials : All materials used for cleanup must be collected and disposed of as hazardous waste.[1][9]
-
-
Major Spill :
Regulatory Framework
In the United States, the disposal of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] This compound would likely be classified as a hazardous waste due to its reactivity and potential toxicity characteristics.[13] It is imperative to follow all federal, state, and local regulations, as state rules can be more stringent than federal requirements.[14] Always consult your institution's EHS department for specific guidance.
References
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A Senior Application Scientist's Guide to Handling (R)-2-Amino-2-(4-nitrophenyl)acetic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. (R)-2-Amino-2-(4-nitrophenyl)acetic acid, a compound belonging to the aromatic nitro compound family, presents specific handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational planning, and compliant disposal. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Assessment: The "Why" Behind the "How"
Understanding the inherent risks of a chemical is the critical first step in developing a safe handling procedure.[1] While a specific Safety Data Sheet (SDS) for the (R)-enantiomer may not be readily available, data from the closely related 4-Nitrophenylacetic acid and other aromatic nitro compounds provide a strong basis for a conservative safety approach. The primary hazards are summarized below.
Table 1: Hazard Identification for (4-Nitrophenyl)acetic Acid Derivatives
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3][4] | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5] | [4][5] |
| Acute Toxicity (Oral, Inhalation) | Potential Hazard | May be harmful if swallowed or inhaled.[2][6] | [2][6] |
These classifications dictate the necessity of a multi-layered PPE strategy. The compound's powdered form increases the risk of aerosolization, making inhalation a key exposure route to manage.[7] Skin and eye contact can lead to irritation, and appropriate barriers are non-negotiable.
Core Personal Protective Equipment (PPE) Requirements
PPE is the last line of defense against chemical exposure, employed after engineering and administrative controls.[8] For (R)-2-Amino-2-(4-nitrophenyl)acetic acid, a baseline of PPE is mandatory for all handling procedures.
Table 2: Recommended PPE for Handling (R)-2-Amino-2-(4-nitrophenyl)acetic Acid
| Protection Type | Specific Recommendations | Standard/Rationale |
| Eye and Face | Chemical splash goggles or a face shield worn over safety glasses.[9][10] | Must meet ANSI Z87.1 standard.[9][11] Protects against splashes and airborne powder. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[12][13] | Butyl gloves offer excellent protection against nitro compounds.[12] Nitrile gloves provide good general resistance for incidental contact.[11] Always inspect gloves before use.[1] |
| Body | Long-sleeved, buttoned laboratory coat (Nomex® or 100% cotton recommended). | Protects skin from spills and prevents clothing contamination.[9][14] Avoid synthetic fabrics like polyester.[9] |
| Feet | Closed-toe, chemical-resistant shoes.[1][14] | Protects feet from spills. |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | Required when handling the powder outside of a fume hood or when dust generation is likely.[11][14] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment. The following protocols provide step-by-step guidance for common laboratory procedures involving (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Workflow for Safe Handling
Caption: Safe handling workflow for (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Step-by-Step Handling Protocol
A. Workspace Preparation
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.[7][8]
-
Surface Covering: Cover the work surface with absorbent bench paper to contain any potential spills.[7]
-
Assemble Equipment: Have all necessary equipment (spatulas, weigh boats, glassware, waste containers) within the designated area to minimize movement and potential contamination.
-
Emergency Access: Ensure the path to the nearest safety shower and eyewash station is unobstructed.[8]
B. Weighing the Solid Compound (Inside a Fume Hood)
-
Don PPE: Before handling, don the core PPE: safety goggles, a properly fitted lab coat, and chemical-resistant gloves (e.g., Butyl rubber).[12][13] If significant dust is anticipated, an N95 respirator is required.[14]
-
Minimize Air Currents: Place the analytical balance inside the fume hood. If the balance is sensitive to airflow, use a draft shield.[14]
-
Transfer Carefully: Open the container away from your face.[1] Use a micro-spatula to carefully transfer the powdered compound onto a weigh boat or into a pre-tared vessel.[14] Avoid creating dust by moving slowly and deliberately.[6]
-
Seal Promptly: Immediately and securely close the main container after extracting the desired amount.[7][15]
C. Dissolving the Compound
-
Add Solvent Slowly: To prevent splashing, slowly add the solvent to the vessel containing the weighed solid.[14] Never the other way around.
-
Controlled Agitation: If agitation is needed, cap the container and swirl gently. For heating, use a controlled heating mantle with proper ventilation.[14]
D. Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean spatulas and any other reusable equipment that contacted the chemical using an appropriate solvent.
-
Collect Rinse: Treat the cleaning solvent as hazardous waste and collect it in a designated, labeled container.[14][16]
-
Wipe Surfaces: Wipe down the work surface with a suitable cleaning agent. Dispose of the absorbent bench paper as solid hazardous waste.
-
Hand Washing: After all handling procedures are complete and PPE has been removed, wash your hands thoroughly with soap and water.[1][15]
Spill and Emergency Response
Preparedness is key to managing accidents effectively.[8]
A. Minor Spill (Solid Powder)
-
Alert Personnel: Inform colleagues in the immediate area.
-
Containment: If safe to do so, prevent the powder from spreading. Avoid generating dust.[15]
-
Cleanup: Use dry cleanup procedures.[15] Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a labeled container for hazardous waste. A HEPA-filtered vacuum is recommended.[15]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[15]
B. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][16] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][16] If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air.[5][16] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Disposal: A Compliant Approach
All waste generated from handling (R)-2-Amino-2-(4-nitrophenyl)acetic acid must be treated as hazardous.[15]
-
Containerization: Use a dedicated, chemically resistant, and sealable container clearly labeled "Hazardous Waste" and listing the chemical contents.[8][16]
-
Waste Segregation:
-
Solid Waste: Includes unused compound, contaminated gloves, weigh boats, absorbent paper, and other disposable lab supplies. Place these in the designated solid waste container.[16]
-
Liquid Waste: Includes solutions containing the compound and contaminated solvents from cleaning. Collect in a separate, labeled liquid waste container.
-
-
Disposal Protocol: Keep waste containers closed except when adding waste.[8] Dispose of all hazardous waste through your institution's licensed environmental disposal service. Adhere strictly to all local, state, and federal regulations.[15][16] Do not discharge into any sewer or waterway. [15]
PPE Selection Decision Tree
Caption: Decision tree for selecting task-specific PPE.
By adhering to these rigorous safety protocols, researchers can confidently handle (R)-2-Amino-2-(4-nitrophenyl)acetic acid, minimizing personal risk and ensuring a safe, compliant, and productive laboratory environment.
References
-
Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]
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Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Safety Data Sheet: 4-Nitrophenylacetic acid. (2025, September 5). Alfa Aesar. Retrieved from [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). Environmental Health & Safety, University of Nevada, Reno. Retrieved from [Link]
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Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. (n.d.). Carl ROTH. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
